Oxotungsten
Description
Definition and Scope of Oxotungsten Species in Chemical Research
This compound species are chemical entities containing one or more tungsten atoms bonded to oxygen. wikipedia.org This simple definition belies a vast and complex area of chemical research, which can be broadly categorized into three main classes: discrete this compound complexes, polyoxometalates (POMs), and tungsten oxide materials.
Discrete this compound complexes are molecular compounds containing a limited number of tungsten centers. These complexes feature terminal or bridging oxo ligands and are often stabilized by other organic or inorganic ligands. nih.gov An example is the hydroxodithis compound(VI) complex, LWO2(OH), where 'L' represents hydrotris(3,5-dimethylpyrazol-1-yl)borate. The study of these discrete molecules provides fundamental insights into the nature of the tungsten-oxygen bond and the reactivity of the this compound moiety. Research in this area includes the synthesis and characterization of mononuclear and binuclear this compound complexes. diva-portal.orgacs.org For instance, discrete binuclear complexes of pentavalent tungsten, such as [W₂O₄(Y)]²⁻ (where Y is a hexadentate ligand like ethylenediaminetetraacetate), have been synthesized and studied. nih.govdiva-portal.org
Polyoxometalates (POMs) are a remarkable class of inorganic metal-oxide clusters with a wide range of structures and compositions. wiley-vch.de Tungsten-based POMs are a prominent subgroup, composed of {WOₓ} polyhedra (typically octahedra) linked together by shared oxygen atoms. google.com They can be classified into two main categories: isopolyanions, which contain only tungsten and oxygen (e.g., [W₆O₁₉]²⁻ and [W₇O₂₄]⁶⁻), and heteropolyanions, which incorporate one or more "heteroatoms" from other elements (e.g., phosphorus in [PW₁₂O₄₀]³⁻). nih.govwiley-vch.de The structural diversity and tunable properties of POMs have led to their investigation in various fields, including catalysis, medicine, and materials science. wiley-vch.de
Tungsten oxide materials represent the extended, solid-state end of the this compound spectrum. These materials exist in both stoichiometric and non-stoichiometric forms.
Stoichiometric Tungsten Oxides: The most common stoichiometric tungsten oxide is tungsten trioxide (WO₃). ctia.com.cn In its ideal form, WO₃ has a perovskite-like crystal structure based on a network of corner-sharing WO₆ octahedra. scispace.com However, this structure can undergo distortions, leading to various polymorphs such as monoclinic, tetragonal, and hexagonal phases, often dependent on temperature. scispace.com
Non-Stoichiometric Tungsten Oxides: Non-stoichiometric tungsten oxides, denoted as WO₃₋ₓ, are characterized by an oxygen deficiency. wikipedia.org This oxygen deficiency results in the presence of a large number of oxygen vacancies and a mix of tungsten oxidation states (W⁶⁺ and W⁵⁺), which significantly alters the material's electronic and optical properties. rsc.org These materials are often described as a series of distinct compounds with large unit cells, such as W₂₀O₅₈ (WO₂.₉) and W₁₈O₄₉ (WO₂.₇₂), rather than a random distribution of defects. wikipedia.orgrsc.org The unique properties of non-stoichiometric tungsten oxides make them valuable in applications like electrochromic devices and catalysts. ctia.com.cn
Polyoxometalates (POMs)
Evolution of this compound Research: Key Milestones and Foundational Theories
The study of this compound compounds has evolved significantly over time, driven by advancements in synthetic techniques, analytical instrumentation, and theoretical understanding.
The origins of polyoxometalate chemistry can be traced back to the early 19th century with the discovery of ammonium (B1175870) molybdate (B1676688) by Berzelius in 1826. wiley-vch.de A major milestone was the structural determination of the tungstate (B81510) analogue, the Keggin ion [PW₁₂O₄₀]³⁻, in 1933. wiley-vch.de This laid the groundwork for understanding the intricate architectures of these clusters.
The development of theoretical chemistry, including quantum mechanics and density functional theory (DFT), has provided powerful tools to understand the electronic structure and bonding in this compound species. wikipedia.org These theories have been instrumental in explaining the reactivity and properties of these compounds. For instance, the concept of molecular orbitals helps to describe the dπ-pπ bonding between tungsten and oxygen. nih.gov
In the realm of tungsten oxide materials, early research focused on their synthesis and basic characterization. A significant advancement was the discovery and understanding of non-stoichiometric tungsten oxides, with Glemser and Sauer first demonstrating the conversion of stoichiometric WO₃ to WO₂.₉ by creating oxygen vacancies. rsc.org This opened up new avenues for tuning the properties of these materials for specific applications.
The development of sophisticated characterization techniques has been crucial to the advancement of this compound research. Techniques such as single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and various forms of mass spectrometry have been essential in elucidating the structures of discrete complexes and POMs. nih.gov
Contemporary Research Challenges and Future Directions in this compound Science
Despite significant progress, the field of this compound chemistry continues to present numerous challenges and opportunities for future research.
Synthesis and Characterization: A primary challenge lies in the controlled synthesis of new this compound clusters and materials with desired structures and properties. For example, preventing the formation of byproducts and controlling the stoichiometry in the synthesis of materials like BaWO remains a hurdle. vulcanchem.com There is a continuous need for advanced characterization techniques to probe the intricate structures and dynamics of these systems, including in-situ methods to observe transformations as they occur. vulcanchem.com
Catalysis: this compound compounds, particularly POMs and supported tungsten oxides, are promising catalysts for a variety of chemical transformations, including olefin metathesis and oxidation reactions. ethz.chresearchgate.net A key challenge is to understand the nature of the active sites and the reaction mechanisms to design more efficient and selective catalysts. ethz.chresearchgate.net Future research will likely focus on developing well-defined, single-site catalysts to improve our fundamental understanding and catalytic performance. researchgate.net
Materials Science: In materials science, a major focus is on harnessing the unique electronic and optical properties of non-stoichiometric tungsten oxides for applications in electrochromic "smart" windows, sensors, and energy storage devices. ctia.com.cnscispace.com Challenges include improving the durability, switching speed, and coloration efficiency of electrochromic materials. rsc.org The development of novel synthetic methods to control the level of non-stoichiometry and the nanostructure of these materials is a key area of future research. rsc.org
Bioinorganic Chemistry: The discovery of tungsten-containing enzymes has spurred interest in the bioinorganic chemistry of this compound species. acs.org Understanding the role of the tungsten center in these enzymes presents a significant challenge. acs.orgacs.org Future research will involve the synthesis and study of bioinspired model complexes to mimic the structure and function of the active sites of these enzymes. acs.org
Computational Modeling: Computational methods, such as DFT, will continue to play a crucial role in predicting the structures, properties, and reactivity of this compound compounds. vulcanchem.com A challenge is to improve the accuracy of these methods for large and complex systems, such as POMs and solid-state materials. The synergy between computational and experimental studies will be vital for advancing the field.
Structure
2D Structure
Properties
CAS No. |
39318-18-8 |
|---|---|
Molecular Formula |
OW |
Molecular Weight |
199.84 g/mol |
IUPAC Name |
oxotungsten |
InChI |
InChI=1S/O.W |
InChI Key |
VVRQVWSVLMGPRN-UHFFFAOYSA-N |
Canonical SMILES |
O=[W] |
Origin of Product |
United States |
Synthetic Methodologies for Oxotungsten Compounds
Approaches for Tungsten Oxide Materials and Nanostructures
The synthesis of tungsten oxide materials and nanostructures is a field of intensive research, driven by the diverse properties these materials exhibit. The morphology of tungsten oxide can range from nanoparticles and nanorods to complex three-dimensional structures, each governed by the chosen synthetic approach. mdpi.com
Hydrothermal and Solvothermal Synthesis Techniques
Hydrothermal and solvothermal methods are extensively utilized for synthesizing tungsten oxide (WO₃) nanoparticles with well-defined morphologies such as nanorods, nanowires, and nanosheets. samipubco.com These techniques involve the reaction of tungsten precursors in an aqueous (hydrothermal) or organic (solvothermal) solvent at elevated temperatures and pressures within a sealed vessel, typically an autoclave. samipubco.com The choice of solvent and other reaction parameters can significantly influence the growth kinetics and the final morphology of the nanoparticles. samipubco.com
A key advantage of these methods is the ability to produce crystalline nanostructures at relatively low temperatures. For instance, hydrothermally synthesized WO₃ nanorods have demonstrated enhanced photocatalytic activity due to their high aspect ratio and efficient charge carrier separation. samipubco.com Solvothermal synthesis, employing organic solvents, offers further control over the nanoparticle's growth and morphology. samipubco.com In one study, a combination of hydrothermal methods and deep eutectic solvents was used to prepare tungsten trioxide nanoparticles, which acted as a template or stabilizer influencing the size, morphology, and crystalline structure of the resulting nanoparticles. rsc.org
However, these methods are not without their challenges. They often require long reaction times and high energy consumption, which can be a limitation for large-scale production. samipubco.com Careful control of reaction conditions such as pH and temperature is also crucial to prevent the formation of impurities or amorphous phases. samipubco.comsamipubco.com
| Precursor Example | Synthesis Method | Resulting Nanostructure | Key Findings |
| Sodium Tungstate (B81510) Dihydrate (Na₂WO₄·2H₂O) | Hydrothermal | Nanorods and Nanodisks | The presence and concentration of CTAB and silver ions were found to be critical in controlling the morphology, leading to either rod-like structures or nanodisks. chula.ac.th |
| Tungsten Hexachloride (WCl₆) | Solvothermal | W₁₈O₄₉ and WO₃ nanoparticles | The concentration of the precursor material was found to significantly influence the morphology of the final product. nih.gov |
| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) in a Deep Eutectic Solvent | Hydrothermal | Spherical nanoparticles (~1.83 nm) | The deep eutectic solvent acted as a template, influencing the size and structure of the nanoparticles, which exhibited high thermostability. rsc.org |
Chemical Vapor Deposition (CVD) Protocols
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films and nanostructures of tungsten oxide. This method involves the reaction or decomposition of volatile precursor compounds in a controlled atmosphere to deposit the desired material onto a substrate. rsc.org
Hot-Filament Chemical Vapor Deposition (HFCVD), also referred to as Hot Filament Metal Oxide Deposition (HFMOD), is a simple, cost-effective, and repeatable method for preparing tungsten oxide films. researchgate.net In this process, a tungsten filament is heated to high temperatures (e.g., 1350 to 2100 °C) in a vacuum or subatmospheric pressure environment containing a reactive gas like oxygen or air. researchgate.net The heated filament itself serves as the source of tungsten, which oxidizes and then deposits onto a substrate. researchgate.netmdpi.com
The morphology and growth rate of the resulting tungsten oxide nanostructures are highly dependent on parameters such as the filament temperature, the distance between the filament and the substrate, the composition of the surrounding gases, and the deposition time. researchgate.netmdpi.com For example, by controlling these parameters, researchers have been able to grow porous films, pyramidal nanostructures, and nanorods. researchgate.netmdpi.comcapes.gov.br In one application, HFCVD was used to deposit nanocrystalline tungsten oxide (WO₂) on a glass mat, which then exhibited high photocatalytic activity for degrading methylene (B1212753) blue. doaj.org
| Filament Temperature | Substrate | Resulting Morphology | Key Findings |
| 1300 °C–1400 °C | Silicon | Porous pyramidal nanostructures | The grown thin film demonstrated a classic monoclinic crystal structure. mdpi.com |
| Not Specified | Carbon Nanowalls | Uniform coating with monoclinic WO₃ structure | The composite material showed photoresponse properties. osti.gov |
| Varied | Glass Mat | Nanocrystalline WO₂ | Increased reaction time led to greater deposition of tungsten oxide and decreased electrical resistance of the mat. doaj.org |
Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a variation of CVD where the precursor is delivered to the substrate as an aerosol. This technique is particularly useful for precursors with low volatility that are unsuitable for conventional CVD. ucl.ac.uk
In the AACVD of tungsten oxide, solutions containing precursors like polyoxometalates or oxo tungsten(VI) fluoroalkoxides are aerosolized and transported to a heated substrate. ucl.ac.ukacs.orgnih.gov The solvent evaporates, and the precursor decomposes to form a thin film of tungsten oxide. The properties of the resulting film, such as its stoichiometry and crystallinity, can be controlled by the choice of precursor, solvent, and deposition temperature. ucl.ac.ukacs.orgrsc.org
For instance, using polyoxotungstate precursors can lead to the formation of either fully oxidized yellow WO₃ films or partially reduced blue tungsten oxide films, depending on the reaction conditions. ucl.ac.uk Similarly, the use of oxo tungsten(VI) fluoroalkoxide precursors has been shown to produce substoichiometric amorphous tungsten oxide thin films at low temperatures (100–250 °C) and the crystalline W₁₈O₄₉ phase at higher temperatures (above 300 °C). acs.orgnih.gov
| Precursor(s) | Substrate Temperature | Resulting Film/Structure | Key Findings |
| Polyoxotungstates | >500 °C | Yellow, randomly-oriented crystalline monoclinic WO₃ | The stoichiometry and crystallite orientation of the films were influenced by the precursor and deposition temperature. ucl.ac.ukrsc.org |
| WO[OCCH₃(CF₃)₂]₄, WO[OC(CH₃)₂CF₃]₄ | 100-250 °C | Substoichiometric amorphous tungsten oxide thin films | At temperatures above 300 °C, the W₁₈O₄₉ monoclinic crystalline phase was observed. acs.orgnih.gov |
| Not Specified | Not Specified | Blue on deposition (WO₃₋ₓ); became yellow WO₃ after annealing | The annealed films exhibited a reversible photochromic transition when irradiated with UV light. rsc.org |
Hot-Filament CVD
Sol-Gel and Solution-Based Methods
The sol-gel method is a popular and cost-effective technique for synthesizing tungsten oxide nanoparticles and films, offering high surface area and controlled porosity. samipubco.com The process involves the hydrolysis and condensation of tungsten precursors, such as tungsten hexachloride (WCl₆) or sodium tungstate (Na₂WO₄), in a solvent. samipubco.comsamipubco.com This leads to the formation of a sol (a colloidal suspension), which then undergoes gelation to form a gel-like network. mdpi.com Subsequent drying and thermal treatment (calcination) of the gel produce crystalline WO₃. mdpi.comsamipubco.com
A significant advantage of the sol-gel method is the ability to incorporate dopants and create mesoporous structures, which are beneficial for applications like gas sensing and photocatalysis. samipubco.comsamipubco.com For example, mesoporous WO₃ synthesized via the sol-gel method has shown high sensitivity to certain gases due to its large surface area. samipubco.com The process can be summarized in five main stages: sol formation, hydrolysis, condensation, gelation, and aging, followed by drying and calcination. mdpi.com
In a non-hydrolytic sol-gel approach, anhydrous organic alcohols or aprotic oxygen donors are used, which can offer better control over particle size and shape, often leading to crystalline materials. rsc.org
| Precursor | Synthesis Details | Resulting Material | Key Findings |
| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | Dissolved in deionized water, pH adjusted with HCl, stirred for 15h at 50°C to form a gel, then washed, dried, and calcined at 500°C. mdpi.com | WO₃ nanoparticles | The pH of the initial solution is a critical parameter influencing the final product. mdpi.com |
| Tungsten Hexachloride (WCl₆) and WCl₄(DME) | Non-hydrolytic sol-gel with diisopropyl ether in 1,2-dichloroethane (B1671644) at 180°C. rsc.org | Blue tungsten oxide with cube or rod-like morphology | The oxidation state of the tungsten chloride precursor determined the morphology of the resulting oxide. rsc.org |
| Sodium Tungstate (Na₂WO₄) | Sol-gel method using gelatin solution as a novel green stabilizing agent. theiet.org | Tungsten oxide nanosheets (WO₃-NS) | The synthesized nanosheets demonstrated significant photocatalytic activity in degrading methylene blue. theiet.org |
Solid-Phase Reaction Pathways
Solid-phase reaction methods involve the reaction of solid precursors at elevated temperatures to form the desired product. One such method is the chemical vapor transport, which has been used to prepare non-stoichiometric tungsten oxides like WO₂.₇₂. researchgate.net This approach, along with other solid-phase reactions, can be advantageous for its simplicity and potential for scalability, although it may require high energy consumption. researchgate.net
Another example is the synthesis of tungsten trioxide hydrates through a cation exchange reaction from a sodium tungstate solution, which is a solid-phase pathway that yields WO₃·H₂O. irb.hr This hydrate (B1144303) can then be transformed into anhydrous WO₃ by heating. irb.hr These methods highlight the versatility of solid-state chemistry in producing various forms of tungsten oxides.
Microwave-Assisted Synthesis
Synthesis of Discrete Oxotungsten Complexes
Hydrolysis and condensation are fundamental reactions in the synthesis of discrete this compound complexes, particularly polyoxotungstates. libretexts.orgebsco.commonash.edu These reactions involve the breaking of bonds by water (hydrolysis) and the formation of larger molecules through the elimination of a small molecule like water (condensation). libretexts.orgunizin.org
The synthesis of polyoxotungstates typically starts with the acidification of aqueous solutions of the simple tungstate anion, [WO₄]²⁻. As the pH is lowered, the tungstate ions undergo a series of protonation, hydrolysis, and condensation steps to form complex, cage-like structures. The specific polyoxotungstate formed depends on factors such as pH, temperature, concentration, and the presence of other ions.
For example, the paratungstate-B anion, [W₁₂O₄₀(OH)₂]¹⁰⁻, is formed in a specific pH range through the controlled condensation of tungstate precursors. Further acidification can lead to the formation of the metatungstate anion, [W₁₂O₄₀]⁸⁻. These reactions represent a self-assembly process where simple this compound precursors build up into elaborate, well-defined molecular architectures.
While the search results provide general information on hydrolysis and condensation reactions, specific detailed research findings on the synthesis of discrete this compound complexes via these methods were not explicitly found in the provided snippets. The synthesis of cyano complexes of this compound(IV) has been reported, but this involves ligand substitution rather than purely hydrolysis and condensation of tungstate. researchgate.net
Oxo Transfer and Ligand Exchange Strategies
Oxygen atom transfer (OAT) reactions are a direct route to forming this compound complexes. This strategy involves the transfer of an oxygen atom from an oxygen donor to a tungsten center. A notable example is the synthesis of this compound(IV)-acetylene complexes, which can be achieved through the controlled oxidation of a tungsten carbonyl precursor using a dimeric oxygen atom transfer reagent like Mo₂O₃[S₂P(OEt)₂]₂. nih.gov Similarly, tungsten(VI) dioxido complexes can be reduced to tungsten(IV) oxido species, which can then participate in catalytic OAT reactions, for instance, from dimethyl sulfoxide (B87167) (DMSO) to phosphines. nih.gov The catalytic activity of some tungsten complexes in OAT reactions has been found to be higher than their molybdenum analogs. nih.gov
Ligand exchange provides another versatile pathway to this compound compounds. In this approach, ligands on a pre-existing tungsten complex are substituted with others, which can be used to introduce or modify the properties of the final product. For instance, the ether ligand in the complex [WTp'(CO)(PhC≡CMe)]⁺ (where Tp' is hydridotris(3,5-dimethylpyrazol-1-yl)borate) is labile and can be easily displaced, providing a convenient entry point to new tungsten complexes. wikipedia.org The stability of the resulting complex is a key driving force for ligand exchange, with more stable complexes being favored. rsc.org This strategy is broadly applicable in transition metal chemistry and allows for the fine-tuning of the electronic and steric environment around the metal center. rsc.orgwright.edu
| Strategy | Description | Example Reactants | Product Type |
| Oxo Transfer | Transfer of an oxygen atom from a donor molecule to a tungsten center. | W(CO)(R₁C₂R₂)(S₂CNR₂)₂ + Mo₂O₃[S₂P(OEt)₂]₂ nih.gov | This compound(IV)-acetylene complex nih.gov |
| Ligand Exchange | Substitution of one or more ligands on a tungsten complex with new ligands. | [WTp'(CO)(PhC≡CMe)(ether)]⁺ + New Ligand wikipedia.org | New tungsten(II) complex wikipedia.org |
Precursor-Based Synthesis
The synthesis of this compound compounds frequently relies on the selection of appropriate molecular precursors. These precursors are tungsten-containing molecules that can be chemically transformed into the desired this compound product. Common precursors include tungsten halides, oxides, and alkoxides. For example, tungsten(VI) oxytetrachloride (WOCl₄), a key precursor for many tungsten complexes, can be synthesized from tungsten trioxide (WO₃) and thionyl chloride (SOCl₂), or from tungsten hexachloride (WCl₆) and a silyl (B83357) ether. This versatile precursor can then be used to synthesize a variety of organometallic and inorganic tungsten compounds.
Organometallic precursors are also widely employed. Tungsten oxo alkylidene complexes, such as W(O)(CH-t-Bu)Cl₂(PMe₂Ph)₂, can be prepared from tungsten di-oxo complexes like W(O)₂(CH₂-t-Bu)₂(bipy) through a reaction involving a mixture of zinc chloride, a phosphine (B1218219), and a silyl chloride. nottingham.ac.uk Furthermore, metal alkoxides serve as valuable models and precursors for metal oxides, highlighting the structural analogies between polynuclear metal alkoxides and the subunit structures within extended metal oxide networks. wikipedia.org The choice of precursor is critical as it influences the reaction conditions and the properties of the final this compound compound. For instance, bulk Ni-Mo-W catalysts can be prepared from various precursors using methods like hydrothermal synthesis or direct precipitation, with the final catalyst's performance depending on the chosen synthetic route. wikipedia.org
| Precursor Type | Example Precursor | Synthetic Method | Product Example |
| Inorganic Halide | WCl₆, WO₃ | Reaction with ((CH₃)₃Si)₂O or SOCl₂ | WOCl₄ |
| Organometallic | W(O)₂(CH₂-t-Bu)₂(bipy) nottingham.ac.uk | Reaction with ZnCl₂, PMe₂Ph, and trimethylsilyl (B98337) chloride nottingham.ac.uk | W(O)(CH-t-Bu)Cl₂(PMe₂Ph)₂ nottingham.ac.uk |
| Metal Alkoxide | W₂(OR)₆ wikipedia.org | Reaction with alkynes and nitriles wikipedia.org | Carbido and oxo tungsten alkoxide clusters wikipedia.org |
Metal–Metal Bond Oxidation Routes
The oxidation of tungsten-tungsten bonds presents a more specialized route for the synthesis of this compound compounds, particularly within cluster chemistry. In this approach, a pre-existing metallic core containing W-W bonds is subjected to an oxidizing agent, leading to the formation of oxo ligands, often bridging the metal centers. This is particularly relevant in the chemistry of polyoxometalates (POMs), where reduced species containing metal-metal bonds can be oxidized to form oxo-bridged structures.
For instance, dinuclear Mo(V) and W(V) oxo complexes in aqueous solutions often feature a metal-metal bond alongside two bridging μ₂-oxo ligands. The oxidation of trinuclear tungsten clusters, which contain tungsten atoms in a triangular formation with W-W bonds, can lead to the formation of trinuclear tungsten oxo complexes. These reactions highlight the interplay between metal-metal bonding and the formation of oxo ligands, where the oxidation state of the metal centers dictates the nature of the bonding within the cluster. Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the nature of these metal-metal interactions and their susceptibility to oxidation.
Synthetic Strategies for Tungsten-Containing Polyoxometalates
Polyoxometalates (POMs) are a vast class of inorganic metal-oxygen cluster anions, with tungsten-based POMs being among the most studied. Their synthesis involves the assembly of larger structures from smaller building blocks or the modification of pre-formed clusters.
Self-Assembly Processes from Tungsten Oxoanions
The predominant method for synthesizing tungsten-containing POMs is through self-assembly processes in aqueous solutions. This "bottom-up" approach involves the acidification of solutions containing simple tungstate anions (WO₄²⁻), which leads to their condensation and polymerization into complex, well-defined architectures. The final structure of the POM is highly dependent on factors such as pH, temperature, concentration, and the presence of other ions that can act as templates or heteroatoms.
A well-known example is the formation of the Keggin ion, [PW₁₂O₄₀]³⁻, which assembles from tungstate and phosphate (B84403) ions in acidic solution. More complex structures, such as the wheel-shaped {P₈W₄₈} clusters, can be synthesized by the reaction of lacunary Dawson-type tungstophosphates with transition metal salts. This self-assembly is driven by the formation of stable M-O-M bonds and can lead to the creation of highly complex, nano-sized molecular materials. nih.gov
| POM Type | Building Blocks | Key Conditions | Example Structure |
| Keggin-type | WO₄²⁻, PO₄³⁻ | Acidic aqueous solution | [PW₁₂O₄₀]³⁻ |
| Wheel-shaped | Lacunary Dawson-type tungstophosphates, transition metal salts | Room temperature aqueous solution | [Mn₈(H₂O)₃₂P₈W₄₈O₁₈₄]²⁴⁻ |
Site-Selective Post-Editing Sulfurization
A more recent and sophisticated strategy for modifying POMs is through post-synthetic modification, or "post-editing." This allows for the precise chemical transformation of specific sites on a pre-formed POM cluster. A prime example is the site-selective sulfurization of polyoxotungstates. In this method, a Keggin-type polyoxometalate such as [XW₁₂O₄₀]⁴⁻ (where X = Si or Ge) is treated with a sulfurizing agent in an organic solvent.
This reaction leads to the selective conversion of the terminal tungsten-oxo (W=O) groups to tungsten-sulfido (W=S) groups, yielding polyoxothiometalates (POTMs) like [XW₁₂O₂₈S₁₂]⁴⁻. Crucially, the bridging oxygen atoms within the POM framework remain untouched, demonstrating the high selectivity of this method. This approach allows for the creation of novel inorganic molecules with altered electronic states and redox properties while retaining the original structural framework of the parent POM. The reactivity in these oxygen-sulfur substitution reactions has been shown to depend on the heteroatom within the Keggin structure.
Top-Down Fabrication of Sub-Nanometer Clusters
In contrast to the "bottom-up" self-assembly of POMs, "top-down" methods involve the fabrication of nanoscale structures from larger, bulk materials. This approach is particularly relevant for creating supported catalysts and other nanomaterials. An innovative top-down strategy has been developed for fabricating high-loading WO₃-ₓ sub-nanometer clusters on a carbon support.
This method, termed an "orderly-anchored top-down strategy," allows for the creation of clusters with a high weight percentage (e.g., 49.29 wt.%) while maintaining a sub-nanometer size. Such techniques often involve breaking down bulk materials through physical means like ball-milling or chemical etching, followed by anchoring the resulting clusters onto a substrate. While conventional top-down methods like electron beam lithography are excellent for creating patterns, achieving sub-10 nm structures can be challenging. Therefore, hybrid approaches that combine top-down patterning with bottom-up self-assembly are also being explored to create complex nanostructures.
Heteroevo Incorporation (e.g., P, Si, Bi, Ti, Zr)
The incorporation of heteroatoms into this compound frameworks, particularly within polyoxometalates (POMs), is a pivotal strategy for tuning their chemical and physical properties. This methodology allows for the creation of a vast array of structurally diverse and functional materials. The process typically involves the reaction of lacunary, or defect-containing, polyoxotungstate species with salts or complexes of the desired heteroatom in solution. researchgate.netunibo.it These lacunary structures possess highly active, multidentate O-donor sites that can readily coordinate to incoming heteroatoms. researchgate.net The choice of the lacunary precursor, the heteroatom source, and the reaction conditions (such as pH, temperature, and stoichiometry) dictates the final structure and composition of the resulting heteropolytungstate. researchgate.netrsc.org
Phosphorus (P) and Silicon (Si) as Central Heteroatoms
Phosphorus and silicon are common primary heteroatoms, typically located in the central cavity of the polyoxometalate structure, such as the well-known Keggin ([XW_12_O_40_]^n-^) and Dawson ([X_2_W_18_O_62_]^n-^) anions. unibo.it The synthesis of more complex structures often begins with lacunary fragments of these fundamental POMs. For instance, organophosphonate groups can be incorporated by reacting monovacant Keggin anions with organophosphonic acids. A notable example is the synthesis of 1-naphthylmethylphosphonate-containing derivatives, where two phosphonate (B1237965) groups occupy the vacant site of a lacunary cluster. mdpi.com This functionalization is achieved using established methods for incorporating organosilyl and -phosphoryl moieties into lacunary POMs. mdpi.com
The central heteroatom also plays a crucial role when secondary heteroatoms, such as transition metals, are introduced. The synthetic strategy often involves using a P- or Si-centered lacunary precursor to direct the assembly of the final product.
Titanium (Ti) and Zirconium (Zr) Incorporation
The introduction of Group IV metals like titanium(IV) and zirconium(IV) into polyoxotungstate frameworks has been extensively studied, leading to a rich chemistry of Ti/Zr-substituted POMs. researchgate.netmdpi.com These substitutions can result in monomeric, dimeric, trimeric, and even larger, more complex assemblies. mdpi.com
A common synthetic route involves the reaction of a trilacunary Keggin-type precursor with a titanium salt in an aqueous solution. researchgate.netrsc.org For example, reacting the trilacunary precursor Na_9_[A-PW_9_O_34_]·19H_2_O with titanium sulfate (B86663) (Ti(SO_4_)2) in a 1:3 molar ratio yields the dimeric, anhydride (B1165640) form K_10_H_2_[α,α-P_2_W_18_Ti_6_O_77_]·17H_2_O as the main product. researchgate.netrsc.org This structure consists of two [α-1,2,3-PW_9_Ti_3_O_40_]^9-^ Keggin units linked by three Ti-O-Ti bonds. researchgate.netrsc.org A similar reaction using the silicon-analogue precursor, Na_10_[A-α-SiW_9_O_34_]·15H_2_O, produces the corresponding Si-centered dimeric compound, K_10_H_4_[α,α-Si_2_W_18_Ti_6_O_77_]·15H_2_O. rsc.org
The versatility of this synthetic approach is further highlighted by the formation of giant, complex structures. Using a trilacunary Dawson polyoxotungstate, Na_12_[B-α-P_2_W_15_O_56_]·19H_2_O, and three equivalents of Ti(SO_4_)2 in an HCl-acidic solution leads to the formation of a "tetrapod"-shaped inorganic molecule, [(α-1,2,3-P_2_W_15_Ti_3_O_60.5_)_4_Cl]^37-^. rsc.org This massive structure comprises four tri-Ti(IV)-substituted α-Dawson units surrounding a central chloride ion. rsc.org
Zirconium can be incorporated using similar strategies. For instance, Zr-substituted trimeric POMs, such as [Zr_6_O_2_(OH)4(H_2_O)3(β-SiW_10_O_37_)3]^14-^, have been synthesized via an aqueous solution-based method. mdpi.com More complex structures, like the gigantic Zr_24_-cluster-substituted germanotungstate, have been prepared under hydrothermal conditions, demonstrating the vast structural possibilities. mdpi.com
Table 1: Synthesis of Ti-Incorporated Oxotungstates
| Lacunary Precursor | Heteroatom Source | Resulting Compound | Structural Motif | Reference |
|---|---|---|---|---|
| Na_9_[A-PW_9_O_34_]·19H_2_O | Ti(SO_4_)2·4H_2_O | K_10_H_2_[α,α-P_2_W_18_Ti_6_O_77_]·17H_2_O | Dimeric, Ti-O-Ti bridged anhydride of tri-Ti(IV)-substituted Keggin units. | researchgate.net, rsc.org |
| Na_10_[A-α-SiW_9_O_34_]·15H_2_O | Ti(SO_4_)2 | K_10_H_4_[α,α-Si_2_W_18_Ti_6_O_77_]·15H_2_O | Dimeric, Ti-O-Ti bridged anhydride of tri-Ti(IV)-substituted Keggin units. | rsc.org |
| Na_12_[B-α-P_2_W_15_O_56_]·19H_2_O | Ti(SO_4_)2·4H_2_O | [(α-1,2,3-P_2_W_15_Ti_3_O_60.5_)4_Cl]^37-^ | Tetrameric "tetrapod" assembly of tri-Ti(IV)-substituted Dawson units. | rsc.org |
| K_14[As_2_W_19_O_67_(H_2_O)] | TiOSO_4_ | [Ti_2_(OH)2_As_2_W_19_O_67(H_2_O)]^8-^ | Sandwich-type structure with two (B-α-As(III)W_9_O_33_) Keggin units. | mdpi.com |
Bismuth (Bi) Incorporation
The synthesis of bismuth-containing this compound compounds is also an area of active research. Bismuth can be incorporated as a primary heteroatom (Z) in structures such as [M_y_(H_2_O)p_X_z_Z_2_W_18_O_66]^m-^, where Z can be Bi, Sb, As, Se, or Te. google.com The synthesis of bismuth oxide (Bi_2_O_3_) nanoparticles can be achieved through various methods, including the thermal decomposition of bismuth-based metal-organic frameworks (MOFs) or sol-gel methods, indicating the availability of reactive bismuth precursors for constructing more complex assemblies. ijcce.ac.ir While less common than P, Si, or Ti, the incorporation of bismuth into polyoxotungstate structures follows similar principles of reacting a bismuth salt, such as bismuth nitrate, with a suitable tungsten-oxide precursor in solution. nih.govwikipedia.org
Structural Elucidation and Advanced Characterization Methodologies
Diffraction Techniques
Diffraction methods are the cornerstone of solid-state structural analysis. By analyzing the way radiation is scattered by the electron clouds of atoms arranged in a periodic lattice, researchers can deduce detailed information about atomic positions, bond lengths, and bond angles.
Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for obtaining an unambiguous three-dimensional structure of a crystalline compound. carleton.eduuhu-ciqso.es This non-destructive technique provides precise data on the internal lattice, including unit cell dimensions, atomic coordinates, and the geometry of molecular bonding. carleton.eduuol.de For an SC-XRD analysis, a single, high-quality crystal of the oxotungsten compound, ideally at least 0.02 mm in size, is required. uhu-ciqso.es
The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The interaction between the X-rays and the crystal's periodic atomic array produces a unique diffraction pattern of spots, known as reflections. uol.de The positions and intensities of these reflections are meticulously recorded by a detector. uol.de This dataset is then processed to solve and refine the crystal structure, yielding a detailed model of the molecule.
SC-XRD has been instrumental in characterizing a wide array of this compound complexes, including those with Schiff base ligands and amino(phenolate)alcoholate ligands. colab.wsresearchgate.net The analyses confirm coordination geometries, such as pseudo-octahedral or square-pyramidal, and reveal the precise arrangement of ligands around the tungsten center. kisti.re.kr
Table 1: Representative Data Obtained from SC-XRD Analysis of an this compound Complex
| Parameter | Description | Example Value |
| Formula | The chemical formula of the compound. | C₂₂H₂₈N₂O₄W |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 9.8 Å, b = 16.5 Å, c = 14.2 Åα = 90°, β = 105°, γ = 90° |
| Bond Length (W=O) | The distance between the tungsten and the terminal oxygen atom. | ~1.70 Å |
| Bond Angle (O=W-O) | The angle between the terminal oxo group and another oxygen ligand. | ~103° |
Powder X-ray Diffraction (XRD) is a versatile technique used to identify crystalline phases and analyze the structure of polycrystalline or powdered materials. researchgate.netgoogle.com Unlike SC-XRD, which requires a single crystal, powder XRD can be performed on a bulk sample containing a multitude of small, randomly oriented crystallites. researchgate.net
The sample is exposed to a monochromatic X-ray beam, and the detector records the intensity of the scattered X-rays as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline material. researchgate.netresearchgate.net Peaks in the pattern correspond to specific crystallographic planes that satisfy Bragg's Law. carleton.edu
Powder XRD is frequently used to:
Confirm the phase purity of a synthesized this compound compound.
Identify the crystalline phases present in a mixture.
Study structural changes under different conditions, such as high pressure. For instance, the structure of a high-pressure modification of tungsten dioxide (hp-WO₂) was determined from powder diffraction data.
Characterize supported catalysts, such as this compound species dispersed on mesoporous silica (B1680970) (SBA-15), confirming the maintenance of the support's structure. researchgate.netntmdt-si.com
Table 2: Example Powder XRD Data for Tungsten-Based Materials
| 2θ Angle (°) | (hkl) Plane | Material | Reference |
| 40.41 | (110) | Tungsten Powder | researchgate.net |
| 58.42 | (200) | Tungsten Powder | researchgate.net |
| 73.33 | (211) | Tungsten Powder | researchgate.net |
Data is illustrative of typical diffraction peaks for crystalline tungsten.
Electron diffraction, often performed within a Transmission Electron Microscope (TEM), is a powerful tool for probing the crystal structure of nanoscale materials. Due to the much shorter wavelength of electrons compared to X-rays, this technique is highly sensitive to the structure of very small crystalline domains.
Selected Area Electron Diffraction (SAED) is a common mode where a diffraction pattern is obtained from a specific, pre-selected area of the sample. This has been effectively used to study this compound-containing nanomaterials. For example, in the characterization of an this compound-silica mesoporous structure (WSBA-15), the electron diffraction pattern clearly displayed a high-degree of long-range hexagonal symmetry, confirming the ordered mesostructure of the material even after multiple catalytic cycles. ntmdt-si.com This technique is also applied to study the diffraction of slow electrons from single crystals of tungsten to understand surface structures. aps.org
Powder X-ray Diffraction (XRD)
Spectroscopic Analysis
Spectroscopic techniques probe the energy levels within a molecule, providing information that is complementary to diffraction data. These methods are essential for understanding the nature of chemical bonds, identifying functional groups, and characterizing compounds in solution.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, investigates the vibrational modes of molecules. nanografi.comuni-siegen.de These techniques are based on different physical principles: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light caused by vibrations that modulate the molecule's polarizability. stellarnet.usedinst.com Because of these different selection rules, the two techniques are often complementary, providing a more complete vibrational fingerprint of a compound. edinst.com
In the study of this compound compounds, vibrational spectroscopy is particularly sensitive to the tungsten-oxygen bonds. The stretching and bending vibrations of the W=O (terminal oxo) and W-O-W (bridging oxo) groups give rise to characteristic bands in the spectra.
W=O Stretch: A strong, characteristic band for the terminal tungsten-oxygen double bond is typically observed in the high-frequency region of the spectrum, often around 900-1000 cm⁻¹. For instance, in WSBA-15, a Raman band at approximately 988 cm⁻¹ is assigned to the symmetric stretching vibration of terminal W=O units. ntmdt-si.com
W-O-W Stretch: Asymmetric and symmetric stretching modes of bridging W-O-W linkages in polyoxotungstates appear at lower frequencies, typically in the 700-900 cm⁻¹ range. scispace.com A band at ca. 824 cm⁻¹ in WSBA-15 has been assigned to the antisymmetric stretching mode of {WO₄} structures. ntmdt-si.com
Table 3: Typical Vibrational Frequencies for this compound Species
| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Compound Context | Reference |
| W=O Symmetric Stretch | Raman | ~988 | WSBA-15 | ntmdt-si.com |
| {WO₄} Antisymmetric Stretch | Raman | ~824 | WSBA-15 | ntmdt-si.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure and dynamics of molecules in solution. It is based on the magnetic properties of atomic nuclei.
¹H and ¹³C NMR : For organometallic and coordination complexes of this compound, ¹H and ¹³C NMR are routinely used to characterize the organic ligands bound to the metal center. quora.comcareerendeavour.com The chemical shifts, signal multiplicities, and coupling constants provide detailed information about the electronic environment and connectivity of the hydrogen and carbon atoms in the ligands. careerendeavour.com For example, ¹H NMR has been used to study the protonation of isopolytungstate anions in aqueous solution. rsc.org
¹⁸³W NMR : Tungsten possesses a single NMR-active isotope with a spin of 1/2, ¹⁸³W, which has a natural abundance of 14.31%. huji.ac.il Despite its very low sensitivity, ¹⁸³W NMR is an exceptionally powerful technique for the structural characterization of polyoxotungstates in solution. huji.ac.ilresearchgate.net Key features include:
Wide Chemical Shift Range: The chemical shifts span a very wide range (over 6000 ppm), making the technique highly sensitive to subtle changes in the tungsten atom's coordination environment. huji.ac.il
Sharp Signals: As a spin-1/2 nucleus, it yields sharp resonance lines, allowing for high-resolution spectra. huji.ac.il
Structural Information: The number of signals, their relative intensities, and homonuclear (¹⁸³W-¹⁸³W) or heteronuclear couplings provide direct information about the symmetry and connectivity of the polyoxometalate cage. researchgate.net It is used to identify anionic structures, differentiate isomers, and monitor reaction progress. researchgate.net
Table 4: Properties of the ¹⁸³W Nucleus for NMR Spectroscopy
| Property | Value |
| Spin (I) | 1/2 |
| Natural Abundance | 14.31% |
| Chemical Shift Range | ~6720 ppm |
| Reference Compound | 1 M Na₂WO₄ in D₂O |
| Receptivity rel. to ¹H | 1.07 × 10⁻⁵ |
Data sourced from huji.ac.il.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique utilized for the study of materials possessing unpaired electrons. wikipedia.org The fundamental principles of EPR are comparable to those of nuclear magnetic resonance (NMR), however, it is the electron spins that are excited rather than atomic nuclei. This method is particularly effective for investigating metal complexes and organic radicals. wikipedia.org
In the context of this compound compounds, EPR spectroscopy serves as a powerful tool for the characterization of paramagnetic species, such as tungsten(V) complexes. figshare.comscite.ai The technique is sensitive and specific for studying radicals formed during chemical reactions and the reactions themselves. wikipedia.org For instance, the EPR spectra of paramagnetic this compound(V) complexes provide valuable information about their electronic structure. figshare.com The analysis of the EPR spectrum, which plots microwave absorption against the applied magnetic field, allows for the determination of spin Hamiltonian parameters. wiley-vch.de However, accurate interpretation requires careful consideration of variables and, where possible, recording spectra under diverse conditions to confirm the assignment. wiley-vch.de
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that analyzes the elemental composition, chemical state, and electronic state of the elements within a material. wikipedia.org The method is based on the photoelectric effect, where irradiating a material with X-rays causes the emission of electrons. By measuring the kinetic energy and number of these ejected electrons, a spectrum is generated that reveals the binding energies of the electrons, which are characteristic of each element and its chemical environment. wikipedia.org
For this compound compounds, XPS is routinely employed to determine the oxidation state of tungsten. The W 4f region of the XPS spectrum is particularly informative. Tungsten in different oxidation states, such as W(VI) in WO₃ and W(IV) in WO₂, exhibits distinct binding energies for the W 4f₇/₂ peak. xpsfitting.comthermofisher.com For example, the W 4f₇/₂ peak for WO₃ is typically observed around 36.1 eV, while for WO₂ it is around 33.1 eV. thermofisher.com Some studies suggest the presence of W(V) species with a binding energy of approximately 34.4 eV. xpsfitting.com Deconvolution of the W 4f spectrum can reveal the presence of multiple oxidation states. For instance, in some tungsten oxide films, the W 4f spectrum can be deconvoluted into peaks corresponding to the W⁶⁺ state, with the W 4f₇/₂ and W 4f₅/₂ doublet peaks appearing at approximately 35.8 eV and 37.9 eV, respectively. researchgate.net The O 1s peak in the XPS spectrum also provides valuable information, with binding energies around 530.5 eV for WO₃, which can be attributed to lattice oxygen. xpsfitting.comresearchgate.net
Table 1: Representative XPS Binding Energies for Tungsten Oxides
| Compound/Species | W 4f₇/₂ Binding Energy (eV) | Reference |
| W metal | 31.6 | thermofisher.com |
| WS₂ | 32.4 | thermofisher.com |
| WO₂ | 33.1 | thermofisher.com |
| W(V) species | ~34.4 | xpsfitting.com |
| WO₃ | 36.1 | thermofisher.com |
| W⁶⁺ in WO₃ film | 35.8 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.com This absorption is dependent on the electronic structure of the molecules present, as the energy from the light promotes electrons to higher energy orbitals. msu.edu The resulting spectrum shows the absorbance at different wavelengths, providing information about the chemical composition and concentration of the sample. wikipedia.org
In the study of this compound compounds, UV-Vis spectroscopy is used to investigate their optical properties. For instance, the UV-Vis absorption spectra of tungsten oxide (WO₃) films can be analyzed to determine their band gap. researchgate.net The absorption edge of WO₃ is typically around 2.6 eV. researchgate.net The absorbance of materials like hydrogen-treated WO₃ can increase significantly across the visible spectrum, indicating enhanced light absorption. researchgate.net The absorption maxima can be shifted to longer wavelengths through conjugation, a key structural feature identified by this technique. msu.edu The optical properties of WO₃ thin films, and consequently their performance in applications like photoelectrocatalysis, can be tuned by altering preparation conditions such as annealing temperature and deposition time, with these changes being monitored by UV-Vis spectroscopy. researchgate.net
Table 2: UV-Vis Absorption Characteristics of select Tungsten Compounds
| Compound | Key Spectral Features | Application/Interpretation | Reference |
| Tungsten Oxide (WO₃) | Band gap absorption edge at ~2.6 eV. | Suitable for gas sensing and photocatalytic degradation. | researchgate.net |
| Hydrogen-treated WO₃ (H:WO₃) | Significant absorbance increase from 480 nm to 1000 nm. | Indicates full-spectrum absorption. | researchgate.net |
| Isoprene (for comparison) | Absorption maximum shifts to longer wavelengths with conjugation. | Demonstrates the effect of conjugation on absorption spectra. | msu.edu |
Mass Spectrometry (e.g., Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS))
Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that produces ions from macromolecules with minimal fragmentation. wikipedia.org In ESI, a high voltage is applied to a liquid to create an aerosol, and the resulting ions are analyzed by a mass spectrometer. wikipedia.org When coupled with a high-resolution mass spectrometer (HRMS), ESI-HRMS allows for the precise determination of the mass-to-charge ratio (m/z) of ions, enabling the elucidation of elemental compositions and the study of complex mixtures. researchgate.netnih.gov
ESI-HRMS is a valuable tool for the characterization of this compound complexes. figshare.com This technique can be used to identify and confirm the molecular weight of these compounds. nih.gov The high resolution of the mass spectrometer allows for the differentiation of isobaric isotopologs, which is crucial for the accurate characterization of labeled compounds. researchgate.net The "soft" nature of ESI is advantageous as it often preserves the molecular ion, providing direct molecular weight information. wikipedia.org For more complex analyses, tandem mass spectrometry (MS/MS) can be coupled with ESI to obtain structural information through fragmentation analysis. nih.gov
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM)
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning it with a focused beam of electrons. The interaction of the electrons with the atoms in the sample generates various signals that contain information about the sample's surface topography and composition. azooptics.com Field Emission SEM (FESEM) is an advancement of SEM that uses a field emission gun as the electron source, which provides a much brighter and more coherent electron beam. This results in significantly higher resolution (down to 1.5 nm or better) and less electrostatic distortion in the images compared to conventional SEM. vaccoat.comukm.my
In the study of this compound compounds, SEM and FESEM are widely used to characterize the morphology and particle size of materials like tungsten oxide nanoparticles and thin films. researchgate.netresearchgate.netresearchgate.net For example, FESEM has been used to verify the nanoflake morphology of mercury-doped tungsten oxide nanoparticles. researchgate.net The morphology of tungsten oxide can vary significantly depending on the synthesis method and conditions, resulting in structures such as nanorods, nanoparticles, and nanosheets. researchgate.net FESEM analysis can reveal changes in morphology with varying parameters, such as the effect of calcination temperature on the particle size distribution of tungsten oxide nanoparticles. researchgate.net The high resolution of FESEM allows for detailed visualization of these nanostructures, which is crucial for understanding their properties and performance in various applications. jhtechnologies.com
Table 3: Morphological Features of this compound Materials Observed by SEM/FESEM
| Material | Observed Morphology | Analytical Technique | Reference |
| Hydrated tungsten oxide (as-prepared) | Agglomerated nanoparticles | SEM | researchgate.net |
| Hydrated tungsten oxide (annealed at 400 °C) | Crystalline nanoparticles | SEM | researchgate.net |
| Undoped tungsten oxide films | Rice hull-type nanostructure | SEM | researchgate.net |
| Zinc-doped tungsten oxide films | Spider net structure | SEM | researchgate.net |
| Mercury-doped tungsten oxide | Nanoflake morphology | FESEM | researchgate.net |
| Tungsten oxide nanoparticles | Varies with calcination temperature | FESEM | researchgate.net |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution images of the internal structure of materials. jeolusa.com It works by transmitting a beam of electrons through an ultra-thin sample; the interaction of the electrons with the sample creates an image that can reveal details at the nanoscale. measurlabs.com High-Resolution TEM (HRTEM) is a mode of TEM that allows for the imaging of the crystallographic structure of a material at an atomic scale, making it possible to visualize individual atoms and lattice fringes. xray.czthermofisher.com
For this compound compounds, TEM and HRTEM are indispensable for detailed structural characterization. TEM analysis can determine the size and morphology of nanoparticles, such as tungsten oxide/reduced graphene oxide nanocomposites where the size was calculated to be 31.6 nm. researchgate.net HRTEM provides even more detailed information, such as the degree of crystallinity and the lattice spacing of the material. For instance, HRTEM has been used to confirm the high crystallinity of tungsten oxide nanorods and to measure lattice spacings, which can differ from bulk values. researchgate.net In one study, lattice spacings of 0.38 nm and 0.37 nm were observed in different directions of the nanorods. researchgate.net This level of detail is critical for understanding the structure-property relationships in these materials.
Table 4: Structural Details of this compound Materials from TEM/HRTEM
| Material | Observation | Analytical Technique | Finding | Reference |
| Tungsten oxide nanorod | Lattice fringes | HRTEM | High degree of crystallinity, average lattice spacing of 0.53 nm. | researchgate.net |
| Tungsten oxide nanorod | Aligned lattice dots | HRTEM | Lattice spacing of 0.38 nm in the longer axis and 0.37 nm in the perpendicular direction. | researchgate.net |
| FAPbBr₃ NCs/f-WO₃ | Lattice spacings | HRTEM | Lattice spacing of 0.3 nm for FAPbBr₃ and 0.38 nm for WO₃. | researchgate.net |
| Pristine WO₃ | Inter-planer distance | HRTEM | 0.3240 nm for the (120) crystal plane. | researchgate.net |
| 4% Ag-WO₃ | Inter-planer distance | HRTEM | 0.1807 nm for the (041) crystal plane. | researchgate.net |
| WO₃/rGO nanocomposite | Particle size | TEM | Calculated size of 31.6 nm. | researchgate.net |
Thermal and Surface Area Analysis
Thermal and surface area analysis techniques are critical for characterizing the thermal stability, phase transitions, and surface properties of this compound compounds. Differential Thermal Analysis (DTA), Brunauer-Emmett-Teller (BET) analysis, and Energy Dispersive X-ray Spectroscopy (EDX) provide complementary information that is essential for the comprehensive characterization of these materials.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference as a function of temperature. tuwien.ac.atchemrj.orgfilab.fr This method is used to identify phase transitions, such as melting and crystallization, as well as chemical reactions like decomposition and oxidation. chemrj.orgfilab.fr
In the context of tungsten oxides, DTA, often coupled with thermogravimetric analysis (TGA), reveals important information about their thermal behavior. For sol-gel synthesized tungsten oxide, a multi-step thermal process is often observed. This can include the desorption of adsorbed water at temperatures up to 200°C, followed by the loss of more tightly bound water molecules between 250°C and 470°C. researchgate.net At higher temperatures, an exothermic process due to the oxidation and crystallization of WO₃ can be detected. researchgate.net For instance, an exothermic crystallization event for amorphous tungsten oxide has been observed around 390°C, leading to the formation of the stable monoclinic phase. utep.edu
Brunauer-Emmett-Teller (BET) Analysis
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material by measuring the physical adsorption of a gas, typically nitrogen, on its surface. anton-paar.comwikipedia.orgcatalysis.blog The surface area is a crucial parameter for applications such as catalysis and sensing, where a larger surface area often leads to enhanced performance. catalysis.blog
For tungsten oxide materials, BET analysis has shown that the synthesis method and subsequent treatments significantly affect the surface area. Mesoporous tungsten oxide monoliths synthesized via a sol-gel technique can exhibit surface areas ranging from 73 to 109 m²/g, with average pore diameters between 4.7 and 10.9 nm. rsc.org In another study, tungsten oxide (WO₃) was found to have a surface area of 19.8 m²/g. researchgate.net The modification of materials with tungsten oxide can also alter their surface properties. For example, the specific surface area of sepiolite (B1149698) was observed to increase from 136 m²/g to 155 m²/g after precipitation with tungsten oxide/hydroxide. mdpi.com
| Material | Specific Surface Area (m²/g) | Average Pore Diameter (nm) | Pore Volume (cm³/g) | Reference |
|---|---|---|---|---|
| Mesoporous WO₃ Monoliths | 73 - 109 | 4.7 - 10.9 | 0.10 - 0.32 | rsc.org |
| Tungsten Oxide (WO₃) | 19.8 | 13.7 | N/A | researchgate.net |
| Sepiolite | 136 | N/A | N/A | mdpi.com |
| Tungsten-modified Sepiolite | 155 | N/A | N/A | mdpi.com |
Energy Dispersive X-ray Spectroscopy (EDX)
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. nih.govlibretexts.orgtaylorandfrancis.com It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) and relies on the principle that each element has a unique atomic structure that results in a unique set of peaks in its X-ray emission spectrum. libretexts.org
In the analysis of this compound compounds, EDX is used to confirm the elemental composition and stoichiometry. For example, in the synthesis of narrow bandgap tungsten oxide (WO₃₋ₓ) nanoparticles, EDX analysis determined the ratio of tungsten to oxygen to be approximately 1:2.4. sci-hub.se Similarly, for tungsten oxide thin films deposited on silicon substrates, EDX analysis has been used to verify the presence of tungsten and oxygen as the main constituents, while also detecting silicon from the substrate. chalcogen.ro This technique is crucial for ensuring the purity of the synthesized material and for identifying any potential contaminants. chalcogen.ro EDX can also be used to determine the elemental composition of composite materials, such as tungsten oxide-reinforced polyisoprene, where it can quantify the decrease in carbon concentration and the significant presence of tungsten, confirming the successful reinforcement of the polymer. mdpi.com
| Material | Element | Weight Percentage (wt%) | Reference |
|---|---|---|---|
| WO₃₋ₓ Nanoparticles | W | Ratio of W:O ≈ 1:2.4 | sci-hub.se |
| O | |||
| Polyisoprene (Natural Rubber) | C | 68.3 | mdpi.com |
| O | 6.5 | ||
| Na | 3.6 | ||
| Zn | 16.9 | ||
| S | 4.7 |
Reactivity and Reaction Mechanisms of Oxotungsten Species
Oxygen Atom Transfer (OAT) Mechanisms
Oxygen Atom Transfer (OAT) is a hallmark reaction of high-valent oxotungsten complexes, involving the transfer of an oxygen atom from the tungsten center to a substrate, or vice versa. This process is fundamental to the function of certain tungstoenzymes and synthetic catalysts. mdpi.comnih.gov In a typical OAT reaction, a tungsten(VI)-dioxo complex, [WVIO2L2], reacts with a substrate, such as a phosphine (B1218219) (PR3), to yield a tungsten(IV)-oxo species, [WIVOL2], and the oxidized substrate (O=PR3). researchgate.net
The general mechanism for OAT from a MVIO22+ (where M can be Mo or W) complex involves a two-electron reduction of the metal center coupled with the abstraction of an oxygen atom by an acceptor substrate. nih.gov Conversely, the reduced MIVO2+ species can be re-oxidized by an oxygen donor like dimethylsulfoxide (DMSO) to regenerate the active catalyst. mdpi.comnih.gov
The synthesis of this compound(IV)-acetylene complexes has been achieved through controlled OAT from a Mo(V) dimeric complex, Mo2O3[S2P(OEt2)2]4, to a tungsten(0) precursor, W(CO)(R1C2R2)(S2CNR2)2. lookchem.com This Mo(V) complex is considered a source of kinetically activated oxygen atoms, proving more rapid than O2 oxidation. lookchem.com
Table 1: Comparison of OAT Catalytic Activity for DMSO Reduction
| Catalyst | Oxygen Acceptor | Observed Activity (Compared to Mo analogue) | Reference |
|---|---|---|---|
| [WO2(PyS)2] | PMe3 | Higher | researchgate.net |
| [WO2(PyS)2] | PPh3 | Higher | researchgate.net |
Proton-Coupled Electron Transfer (PCET) Processes
Proton-Coupled Electron Transfer (PCET) is another crucial mechanism in the chemistry of this compound species, particularly in bioinorganic contexts. hku.hk PCET reactions involve the concerted transfer of an electron and a proton. In many molybdoenzymes and tungstoenzymes, the two-electron reduction of the metal center is coupled to proton transfer. mdpi.com For example, in the catalytic cycle of sulfite (B76179) oxidase, a PCET step is responsible for regenerating the active site. mdpi.com
In certain obligately tungsten-dependent enzymes, such as the class II benzoyl-CoA reductase (BCR), PCET is essential for catalysis. nih.gov In the proposed mechanism for BCR, after substrate binding, specific amino acid residues form a proton transfer conduit to the active site. nih.gov This allows for the PCET from the reduced tungsten cofactor to the bound benzoyl-CoA substrate, a process that requires the exclusion of water from the active site. nih.gov Similarly, in aldehyde oxidoreductases (AORs), the catalytic mechanism involves the transfer of two electrons and a proton (a formal hydride transfer) from the substrate to the tungsten cofactor. nih.gov The regeneration of the oxidized W(VI) state proceeds through two one-electron oxidation steps, each coupled with a proton transfer. nih.gov
Hydrogen bonding plays a significant role in facilitating PCET in synthetic metal-oxo clusters by pre-organizing the complex for the reaction.
Influence of Ligand Environment on Reactivity
The ligand framework surrounding the this compound core has a profound impact on its reactivity, stability, and catalytic activity. The electronic and steric properties of the ligands can be tuned to modulate the characteristics of the W=O bond and the redox potential of the metal center.
The high trans influence of the terminal oxo ligand is a well-documented feature in Group 6 dithiocarbamate (B8719985) complexes. lookchem.com This effect can weaken the bond trans to the oxo group, potentially creating a vacant coordination site for substrate binding. lookchem.com The choice of ligand can also determine the bonding mode and structure of the resulting complex. For example, di(1,3-N,O-ligated)(neopentylidene)(oxo)tungsten complexes have been shown to exhibit flexible κ²-N,O, κ¹-O, and µ²-N,O bonding modes. ubc.ca
In the context of OAT catalysis, pyridine-2-thiolate (B1254107) (PyS) and pyrimidine-2-thiolate (PymS) ligands have been used to create tungsten(VI) dioxido complexes that are isostructural to their molybdenum analogues, allowing for direct comparison of their reactivity. nih.govresearchgate.net The flexibility of the [MOL2] core with these bidentate ligands allows for the isolation of the reduced M(IV) product, [WOL2(PMe3)2], which are the first fully characterized phosphine-stabilized intermediates in this system. nih.govresearchgate.net The nature of the ligand also affects the stability of reaction intermediates; Schiff base ligands derived from salicylaldehyde (B1680747) and various amines have been used to synthesize stable this compound(VI) complexes. researchgate.net
Polymerization Isomerism and Aggregation Phenomena
While polymerization isomerism is not commonly discussed for mononuclear this compound species, the aggregation of these complexes, particularly the formation of dimeric μ-oxo species, is a significant phenomenon that influences reactivity. This is often observed in comparative studies with molybdenum.
The use of inert coordination complexes as protecting groups is a strategy to terminate the growth of polyoxoanion clusters, thereby controlling aggregation and enabling the isolation of specific cluster structures.
Surface Reaction Mechanisms (e.g., Hydrogen Spillover)
This compound species supported on materials like gamma-alumina (γ-Al2O3) are relevant in heterogeneous catalysis. Studies on PtW/γ-Al2O3 catalysts reveal the presence of two-dimensional this compound species that interact with the support surface. csic.es Raman spectroscopy of these catalysts shows a characteristic broad band around 1000 cm-1, which is attributed to these surface this compound species. csic.es These supported species are crucial for catalytic reactions such as the hydrotreatment of lipids for biofuel production. csic.es The interaction with the support material can significantly alter the electronic properties and reactivity of the this compound centers compared to their homogeneous counterparts.
While the specific mechanism of hydrogen spillover on these materials is complex, it generally involves the dissociation of hydrogen on the platinum component, followed by the migration of hydrogen atoms onto the support and interaction with the this compound species. This process is vital for many hydrogenation and hydrodeoxygenation reactions.
Redox Properties and Electron Transfer Pathways
The redox chemistry of tungsten, cycling between the +IV, +V, and +VI oxidation states, is central to the reactivity of this compound species. mdpi.com The redox potentials of these couples are generally lower than those of their molybdenum counterparts, which rationalizes the involvement of tungstoenzymes in low-potential biological electron transfer reactions (E°' < −400 mV). mdpi.comdntb.gov.ua
The ligand environment directly modulates these redox potentials. In a series of oxomolybdenum complexes, which serve as models for this compound systems, the redox potentials of the MoVI/MoV and MoV/MoIV couples were found to correlate linearly with the Hammett function of substituents on the ligands, demonstrating electronic tuning. researchgate.net
Electron transfer pathways are critical for regenerating the active state of catalysts. In enzymes, electron transfer often proceeds through cofactors like flavins, hemes, or iron-sulfur clusters to restore the metal's oxidation state. mdpi.com In biomimetic systems, the electron transfer pathway can be probed spectroscopically. For example, resonance Raman spectroscopy has been used to identify and assign charge transfer transitions in oxo-molybdenum dithiolate complexes, providing insight into the orbital pathways for electron transfer. researchgate.netacs.org These studies highlight the role of the dithiolate ligand in mediating electron transfer to the metal center. acs.org
Catalytic Reaction Pathways
The individual mechanistic steps of OAT and PCET combine to form complete catalytic cycles. A prominent example is the catalytic reduction of DMSO by phosphines, modeled by complexes like [WO2(PyS)2]. nih.govresearchgate.net The catalytic cycle can proceed via different pathways depending on the oxygen acceptor used.
With PMe3 (a strong reductant): The [WVIO2L2] complex undergoes a redox reaction, being reduced to a W(IV) species, [WIVOL2(PMe3)2]. nih.govresearchgate.net This reduced intermediate then reacts with DMSO, abstracting an oxygen atom to regenerate the W(VI) catalyst and release dimethyl sulfide (B99878) (DMS). nih.gov
With PPh3 (a weaker reductant): No reduction of the tungsten complex is observed. It is proposed that the W(VI) complex does not change its oxidation state but instead acts as an electrophile, activating the DMSO for nucleophilic attack by the phosphine. nih.govresearchgate.net
This demonstrates how the choice of substrate can fundamentally alter the catalytic reaction pathway. researchgate.net In tungstoenzymes, the catalytic pathways are even more intricate. For instance, the proposed mechanism for aldehyde oxidoreductase involves the binding of the aldehyde to the oxidized W(VI) cofactor, followed by a nucleophilic attack from an oxo ligand onto the aldehyde's carbonyl carbon. nih.gov This leads to a geminal diol intermediate bound to the tungsten, which then undergoes a two-electron reduction to W(IV) and releases the carboxylic acid product. nih.gov The cycle is closed by the reoxidation of the W(IV) center. nih.gov
Advanced Applications of Oxotungsten in Materials Science and Catalysis
Catalysis and Electrocatalysis
The catalytic prowess of oxotungsten compounds stems from the reactivity of the W=O moiety and the diverse coordination environments that tungsten can adopt. These features are harnessed in a wide array of chemical transformations, from organic synthesis to environmental remediation and energy conversion.
Olefin Metathesis Catalysis and Catalyst Design
Olefin metathesis is a powerful reaction in organic chemistry that involves the redistribution of alkene fragments. This compound complexes have been historically significant and continue to be relevant in the design of catalysts for this transformation.
Well-defined oxo alkylidene complexes of tungsten, such as W(O)(CHt-Bu)(Cl)₂(PEt)₃, have been shown to be effective for olefin metathesis. wikipedia.org The design of these catalysts often involves activating the oxo ligand. For instance, Lewis acids like aluminum trichloride (B1173362) (AlCl₃) can coordinate to the oxo ligand in W(VI) oxo neopentyl complexes, which is thought to promote the α-hydrogen abstraction needed to form the active oxo alkylidene species. mit.edu
Modern catalyst design strategies focus on enhancing activity and stability. Research has shown that coordinating the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) to the oxo ligand in tungsten oxo alkylidene bis(aryloxide) complexes accelerates the formation and rearrangement of metallacyclobutane intermediates, which are central to the metathesis mechanism. mit.eduresearchgate.net The choice of ancillary ligands, such as bulky aryloxides, is also crucial for tuning the catalyst's steric and electronic properties. mit.eduximo-inc.com
Supported tungsten oxide catalysts, particularly WO₃ on silica (B1680970) (SiO₂), offer a robust and readily available alternative for certain metathesis reactions. nih.gov These heterogeneous catalysts have demonstrated efficiency in the oxo/imido heterometathesis for synthesizing ketimines, providing a balance of activity and stability that is competitive with more sensitive molecular systems. nih.gov The catalytic activity in supported systems is often linked to the non-stoichiometric state of the tungsten oxide, such as WO₂.₉, which can be formed during catalyst pretreatment. capes.gov.br
Table 1: Examples of this compound-Based Olefin Metathesis Catalysts
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| W(O)(CHt-Bu)(Cl)₂(PEt)₃ / AlCl₃ | Homogeneous Olefin Metathesis | Well-defined oxo alkylidene complex; activated by a Lewis acid. wikipedia.orgmit.edu |
| W(O)(CH-t-Bu)(dAdPO)₂ / B(C₆F₅)₃ | Homogeneous Olefin Metathesis | Lewis acid coordination to the oxo ligand accelerates key mechanistic steps. mit.eduresearchgate.net |
| WO₃/SiO₂ | Heterogeneous Heterometathesis | Robust, readily available solid catalyst; active for imidation of ketones. nih.gov |
Water Splitting and Hydrogen Evolution Reaction (HER) Electrocatalysis
Electrocatalytic water splitting to produce hydrogen is a cornerstone of future clean energy systems. This compound materials, particularly tungsten oxides (WO₃) and their suboxides (WOₓ, x<3), are emerging as cost-effective and stable electrocatalysts for the hydrogen evolution reaction (HER), especially in acidic media where many non-noble catalysts are unstable. frontiersin.orgchinesechemsoc.org
Tungsten oxide's effectiveness is attributed to its excellent redox capability and electrochemical durability. frontiersin.org The performance of WO₃-based materials can be significantly enhanced through several strategies. Creating oxygen-deficient or non-stoichiometric materials, such as WO₂.₈₃ or WO₃₋ₓ, introduces vacancies that can tune electronic properties and act as active sites for the reaction. frontiersin.orgchinesechemsoc.org For example, tungsten blue oxide (WO₃₋ₓ) with abundant oxygen vacancies, created via plasma sputtering, showed a significantly boosted performance for the oxygen evolution reaction (OER), the other half-reaction of water splitting, in acidic media. chinesechemsoc.org
Table 2: Performance of Selected this compound-Based HER Electrocatalysts in Acidic Media (0.5 M H₂SO₄)
| Electrocatalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|
| WO₃ Nanoplates | 73 | Not specified | acs.org |
| WO₃·H₂O Nanoplates | 147 | Not specified | acs.org |
| WOₓNWs/N-rGO | 40 | 38.2 | frontiersin.org |
| WO₃₋ₓ-850-P Nanosheets | 170 | 98 | mdpi.com |
Environmental Catalysis (e.g., DeNOx, Volatile Organic Compound Oxidation, Pollution Remediation)
This compound-based catalysts are extensively used in environmental applications to mitigate air and water pollution. mdpi.com Their acidic and redox properties are key to their function in these processes. mdpi.com
A major application is in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) from stationary and mobile sources. mdpi.comcatalysis.blogmcgillairclean.com In a typical DeNOx system, ammonia (B1221849) (NH₃) is used as a reducing agent to convert NOx into harmless nitrogen (N₂) and water (H₂O). mcgillairclean.com Tungsten oxide is a crucial component in commercial V₂O₅-WO₃/TiO₂ catalysts, where it enhances thermal stability and acidity, and suppresses the undesirable oxidation of SO₂. mdpi.com
This compound catalysts are also effective for the total oxidation of volatile organic compounds (VOCs), which are common air pollutants. mdpi.com Supported tungsten oxides can catalyze the complete combustion of these compounds into CO₂ and H₂O. The catalytic activity is influenced by the nature of the support and the dispersion of the tungsten oxide species. mdpi.com
Furthermore, these materials contribute to pollution remediation in the liquid phase. mdpi.com Their photocatalytic properties, discussed in the next section, enable the degradation of a wide range of organic pollutants in wastewater. researchgate.net
Photocatalysis and Photoelectrocatalysis
Tungsten trioxide (WO₃) is a prominent n-type semiconductor photocatalyst due to its suitable band gap (2.6–2.8 eV), which allows it to absorb a portion of the visible light spectrum (up to ~12%). mdpi.comacs.orgmdpi.com It is also chemically stable, non-toxic, and resistant to photocorrosion. researchgate.net These properties make it attractive for a variety of photocatalytic and photoelectrocatalytic applications, including water splitting and the degradation of environmental pollutants. researchgate.netresearchgate.net
Upon irradiation with light of sufficient energy, WO₃ generates electron-hole pairs. These charge carriers can migrate to the catalyst surface and participate in redox reactions. The holes are strong oxidizing agents capable of degrading organic pollutants, while the electrons can reduce protons to produce hydrogen or react with electron acceptors. researchgate.netmdpi.com
However, the efficiency of bare WO₃ is often limited by the rapid recombination of photogenerated electrons and holes. rsc.org Numerous strategies have been developed to overcome this limitation:
Doping and Defect Engineering: Introducing dopants or creating oxygen vacancies (forming WO₃₋ₓ) can alter the electronic structure, improve visible light absorption, and enhance charge separation. researchgate.netrsc.org
Heterojunction Construction: Coupling WO₃ with other semiconductors (e.g., g-C₃N₄, TiO₂) to form heterostructures can promote efficient charge separation and transfer at the interface. rsc.orgacs.org For example, a Z-scheme system using sodium tungsten oxide bronze (Na₀.₅₆WO₃₋ₓ) as the H₂ evolution photocatalyst and WO₃ nanosheets as the O₂ evolution photocatalyst achieved complete water splitting under visible light. acs.org
Noble Metal Deposition: Loading nanoparticles of noble metals like platinum (Pt) or gold (Au) on the WO₃ surface can act as electron sinks, trapping photogenerated electrons and enhancing charge separation. mdpi.comacs.org
Photoelectrocatalysis (PEC) combines photocatalysis with an external electrical bias to further improve charge separation and drive the desired reactions more efficiently. researchgate.net WO₃-based photoanodes are widely studied for water oxidation and the degradation of recalcitrant organic pollutants. researchgate.net
Table 3: Applications of this compound-Based Photocatalysts | Catalyst System | Application | Key Finding | Reference | | :--- | :--- | :--- | :--- | | WO₃ | Degradation of organic dyes | Exhibits photocatalytic activity under UV or visible light. researchgate.net | | CuWO₄-TiO₂ | Degradation of carbamazepine (B1668303) | Composite catalyst showed nearly complete degradation under UV light. | | Na₀.₅₆WO₃₋ₓ / WO₃ | Z-scheme water splitting | Efficiently produced H₂ and O₂ under visible light with a high quantum yield. acs.org | | WOₓ/g-C₃N₄ | Various (H₂ generation, CO₂ reduction) | Heterostructure enhances charge separation and photocatalytic activity. acs.org |
Bio-inspired Catalysis and Tungstoenzyme Models
Tungstoenzymes are a class of enzymes that utilize a tungsten cofactor, typically containing a tungsten atom coordinated to one or two pterin (B48896) dithiolene ligands and one or more oxo/hydroxo ligands. These enzymes catalyze a variety of redox reactions in microorganisms. The study of synthetic this compound complexes serves as a powerful tool to model the structure and function of these enzyme active sites, providing insights into their reaction mechanisms.
Research in this area involves the synthesis and characterization of model compounds that mimic the coordination environment of the tungsten center in enzymes. For example, paramagnetic this compound(V) complexes containing the hydrotris(3,5-dimethylpyrazol-1-yl)borate ligand (Tp) have been synthesized. science.gov The study of complexes like TpWOCl₂ provides valuable spectroscopic and structural data that can be compared to data from the natural enzymes, helping to elucidate the electronic structure and reactivity of the catalytic center. science.gov These bio-inspired models are crucial for understanding fundamental aspects of substrate binding, electron transfer, and oxygen atom transfer reactions catalyzed by tungstoenzymes.
Supported this compound Catalysts
Dispersing tungsten oxide onto high-surface-area supports is a common strategy to create robust and highly active heterogeneous catalysts. mdpi.comacs.org The choice of support material significantly influences the structure, acidity, and ultimately the catalytic performance of the tungsten oxide species. mdpi.comlehigh.edu
Alumina (B75360) (Al₂O₃): Tungsten oxide interacts strongly with alumina. At sub-monolayer coverages, it forms highly dispersed polytungstate and monotungstate species. mdpi.com This interaction generates strong Brønsted acid sites, which are not present on either pure alumina or bulk WO₃, making WO₃/Al₂O₃ catalysts highly active for acid-catalyzed reactions like isomerization and alkylation. mdpi.commdpi.comresearchgate.net The surface WOx species on alumina are generally more active in acid catalysis than crystalline WO₃ particles. lehigh.edu
Silica (SiO₂): The interaction between tungsten oxide and silica is weaker compared to alumina, leading to the formation of crystalline WO₃ nanoparticles even at low tungsten loadings. mdpi.comlehigh.edu WO₃/SiO₂ catalysts typically exhibit fewer and weaker Brønsted acid sites. mdpi.com However, they are effective catalysts for reactions like olefin metathesis and oxidative coupling of methane. nih.govcapes.gov.brrsc.org
Zirconia (ZrO₂): WO₃-ZrO₂ systems are known for their strong acidic properties, sometimes classified as "superacids," which makes them highly effective for alkane isomerization. mdpi.com The support can increase the Brønsted acidity of larger WOx clusters. acs.org
Titania (TiO₂): Titania is a common support for tungsten oxide, especially in DeNOx catalysts. mdpi.com The tungsten oxide species are well-dispersed on the titania surface, leading to effective catalytic systems. mdpi.com
The structure of the supported species depends on the tungsten loading and calcination temperature. Below the monolayer coverage, tungsten oxide exists as dispersed surface species, while at higher loadings, crystalline WO₃ nanoparticles begin to form. lehigh.edu
Table 4: Influence of Support on the Properties of this compound Catalysts
| Support | Interaction Strength with WOx | Predominant WOx Species (Sub-monolayer) | Key Catalytic Property | Typical Applications |
|---|---|---|---|---|
| Alumina (Al₂O₃) | Strong | Dispersed poly- and mono-tungstates mdpi.com | Strong Brønsted acidity mdpi.comlehigh.edu | Hydroisomerization, Alkylation mdpi.comresearchgate.net |
| Silica (SiO₂) | Weak | Crystalline WO₃ nanoparticles mdpi.comlehigh.edu | Redox properties capes.gov.br | Olefin Metathesis, OCM nih.govrsc.org |
| Zirconia (ZrO₂) | Moderate-Strong | Dispersed WOx, WO₃ nanoparticles mdpi.com | "Superacidity" mdpi.com | Alkane Isomerization mdpi.comacs.org |
| Titania (TiO₂) | Strong | Dispersed poly- and mono-tungstates mdpi.com | Thermal stability, Acidity mdpi.com | DeNOx (SCR) mdpi.comupatras.gr |
This compound in Advanced Functional Materials
The functional properties of this compound materials are intrinsically linked to their physical and chemical structures. By carefully controlling these structures, scientists can tailor the material's characteristics for specific applications, leading to the development of highly advanced functional materials.
Rational Design and Engineering of Nanostructures (0D, 1D, 2D, 3D)
The performance of this compound-based materials is highly dependent on their dimensionality and morphology. researchgate.netnih.govscispace.com The rational design and synthesis of nanostructures with controlled dimensions—zero-dimensional (0D), one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D)—are crucial for optimizing their properties for various applications. sci-hub.seresearchgate.net
0D Nanostructures (Quantum Dots): this compound quantum dots (QDs) are ultrafine, spherical nanoparticles typically ranging in size from 2 to 3 nanometers. researchgate.netrsc.org These 0D materials exhibit significant quantum confinement effects, leading to unique optical and electronic properties. rsc.orgresearchgate.netnih.gov Synthesis methods for tungsten oxide QDs include microwave-assisted approaches, hydrothermal routes using precursors like tungsten disulfide (WS₂), and solvothermal methods with tungsten chloroalkoxide precursors. researchgate.net These QDs show promise due to their thermal and photonic stability, making them suitable for applications in photoluminescence and photochromism. rsc.org
1D Nanostructures (Nanowires and Nanorods): One-dimensional this compound nanostructures, such as nanowires and nanorods, have garnered significant attention due to their high aspect ratios and unique electronic and mechanical properties. researchgate.netresearchgate.net These structures can be synthesized through various techniques, including solvothermal and hydrothermal methods, thermal processing, and aerosol-assisted chemical vapor deposition (AACVD). researchgate.netresearchgate.netnih.gov For instance, tungsten oxide nanowires can be prepared by heating a tungsten wire in a nitrogen atmosphere. researchgate.net The controlled synthesis of these 1D nanostructures is vital for their application in electronic devices, gas sensors, and catalysts. researchgate.netmdpi.comberkeley.edu
2D Nanostructures (Nanosheets): Two-dimensional this compound nanosheets, which are atomically thin layers, offer a large surface-area-to-volume ratio, making them highly effective for surface-sensitive applications like gas sensing and catalysis. nih.gov Techniques such as electrodeposition can be employed to create these 2D structures. sci-hub.se
3D Hierarchical Nanostructures: Three-dimensional hierarchical nanostructures are complex architectures self-assembled from lower-dimensional building blocks. sci-hub.se For example, urchin-like structures can be formed by the assembly of 1D nanorods. researchgate.net These 3D structures, which can also take forms like dendrites and nanoflowers, offer enhanced properties due to their high surface area and unique morphologies. researchgate.netsci-hub.sersc.org A biomolecule-assisted hydrothermal approach using sodium tungstate (B81510) dihydrate and glycine (B1666218) has been successful in synthesizing γ-WO₃ hierarchical nanostructures. sci-hub.se The synthesis of these complex structures often requires precise control over reaction conditions. sci-hub.seiyte.edu.tr
Thin Film Development and Surface Engineering
The deposition of this compound thin films onto various substrates is a key process for creating functional devices. korvustech.comopenaccesspub.org A variety of techniques are employed to produce these films, each offering distinct advantages in terms of film quality, uniformity, and suitability for different applications. deptec.comnorthwestern.eduinertcorp.com
Common deposition techniques include:
Physical Vapor Deposition (PVD): This category includes methods like sputtering and thermal evaporation, where a solid material is vaporized in a vacuum and then condensed onto a substrate. korvustech.comopenaccesspub.orgdeptec.com
Chemical Vapor Deposition (CVD): In CVD, gaseous precursors react on the substrate surface to form a solid film. deptec.cominertcorp.com Aerosol-assisted CVD (AACVD) is a variation that has been used to grow both planar and nanorod array thin films of tungsten oxide. nih.govucl.ac.uk
Atomic Layer Deposition (ALD): ALD is a precision technique that allows for the layer-by-layer deposition of materials, offering excellent control over film thickness. northwestern.eduinertcorp.com
Other Techniques: Other methods like sol-gel processing, electrochemical deposition, and spin coating are also utilized for creating this compound thin films. nih.govopenaccesspub.org
The properties of the resulting thin films, such as their crystallinity, surface morphology, and electrical conductivity, are highly dependent on the deposition parameters, including temperature, solvent, and precursor materials. nih.govucl.ac.uk For instance, in AACVD of tungsten oxide, amorphous films can be grown at lower temperatures (100-250 °C), while crystalline phases like W₁₈O₄₉ are observed at higher temperatures (above 300 °C). nih.gov Surface engineering of these films is critical for tailoring their functionality for specific applications.
Heterostructure Construction and Hybrid Materials
Combining this compound with other materials to form heterostructures and hybrid materials is a powerful strategy to enhance performance and create new functionalities. iyte.edu.trsigmaaldrich.com
Heterostructures: These are formed by interfacing this compound with other materials, often other metal oxides or 2D materials like graphene. rsc.orggraphenea.com The interface between the different materials can lead to synergistic effects, such as enhanced charge separation in photocatalysis or improved sensitivity in gas sensors. rsc.orgresearchgate.net For example, α-Fe₂O₃/TiO₂ hierarchical nanostructures have shown enhanced performance in photoelectrochemical water splitting. rsc.org Van der Waals heterostructures, which involve stacking atomically thin layers, offer a way to create novel quantum systems with tailored properties. sigmaaldrich.comavs.org
Hybrid Materials: These materials incorporate both organic and inorganic components, combining the properties of each. iyte.edu.tr this compound can be integrated into hybrid materials through methods like sol-gel synthesis or by forming composites with polymers. iyte.edu.trrsc.org For instance, an this compound–silica mesoporous structure (WSBA-15) has been developed as a recyclable catalyst. researchgate.net The interaction between the organic and inorganic components can be either weak (Class I hybrids) or strong through covalent bonds (Class II hybrids). iyte.edu.tr The synthesis of these materials can be achieved through various techniques, including hydrothermal methods and layer-by-layer deposition. nih.gov
Integration into Advanced Devices and Technologies
The unique properties of engineered this compound materials enable their integration into a variety of advanced devices, most notably gas sensors and electrochromic windows.
This compound, particularly tungsten trioxide (WO₃), is a highly promising material for solid-state gas sensors due to its high sensitivity, fast response time, and stability. researchgate.netmdpi.comchinatungsten.com These sensors operate based on the change in electrical resistance of the material upon exposure to a target gas. mdpi.com
Sensing Mechanism: As an n-type semiconductor, the conductance of tungsten oxide increases in the presence of reducing gases and decreases with oxidizing gases. mdpi.commdpi.com The sensing process involves the adsorption of gas molecules on the material's surface, leading to charge transfer and a change in the depletion layer width, which in turn alters the electrical conductivity. mdpi.comoaepublish.com
Performance and Applications: this compound-based sensors have demonstrated high sensitivity to a range of toxic and flammable gases, including hydrogen sulfide (B99878) (H₂S), nitrogen oxides (NOx), ammonia (NH₃), and hydrogen (H₂). mdpi.comchinatungsten.comnih.govscispace.com The performance of these sensors is significantly influenced by the morphology of the sensing material, with nanostructured forms like nanowires and hierarchical structures often exhibiting enhanced sensitivity and faster response times. nih.govscispace.comnih.govrsc.org For example, a sensor based on 3D hierarchical nanoflowers showed the best sensitivity to ammonia at room temperature. nih.govscispace.com The operating temperature is a critical parameter, with optimal sensitivity often achieved at elevated temperatures (e.g., 200-400 °C). mdpi.comchinatungsten.com
Table 1: Performance of this compound-Based Gas Sensors for H₂S Detection
| Sensor Material | Operating Temperature (°C) | Sensitivity | Response Time | Recovery Time | Gas Concentration (ppm) |
|---|---|---|---|---|---|
| WO₃ Nanoparticles | 200 | 1.3 | 22 s | 4.1 min | 18 |
| WO₃ Thin Film (annealed at 400°C) | 350 | 6.6 | ~20 s | 420 s | 100 |
Data compiled from multiple research findings. mdpi.comchinatungsten.com
This compound, primarily as tungsten trioxide (WO₃), is a key material in the fabrication of electrochromic (EC) devices, such as smart windows. lbl.govtheengineer.co.uk These devices can dynamically change their optical properties, specifically their transmittance of light and heat, in response to a small applied voltage. lbl.gov
Operating Principle: The electrochromic effect in tungsten oxide is based on the reversible intercalation and deintercalation of ions (e.g., H⁺ or Li⁺) and electrons. In its bleached (transparent) state, the tungsten is in a high oxidation state (W⁶⁺). When a voltage is applied, ions from an electrolyte layer and electrons from a transparent conductor are injected into the WO₃ film, reducing it to a lower oxidation state (e.g., W⁵⁺) and forming tungsten bronze (MxWO₃). This change results in a colored (typically blue) and less transparent state. Reversing the voltage reverses the process, returning the window to its clear state.
Device Structure and Performance: A typical electrochromic window consists of a multilayer structure: Glass/Transparent Conductor/EC Layer (e.g., WO₃)/Ion Conductor (Electrolyte)/Ion Storage Layer/Transparent Conductor/Glass. ntnu.no The performance of these devices is characterized by their optical modulation range, switching speed, and durability. ntnu.nontnu.no Research has shown that nanostructured WO₃ films can offer improved performance, including faster switching times and higher coloration efficiency. ntnu.no Advanced electrochromic windows can block up to 70% of infrared radiation while allowing most visible light to pass through, offering significant energy savings in buildings. theengineer.co.uk Some devices can regulate up to 56% of the total solar energy transmission with switching times of 10-30 seconds. ntnu.no
Display Technologies
This compound compounds, particularly tungsten trioxide (WO₃), are pivotal in the advancement of various display technologies. Their unique electrochromic, photochromic, and electron emission properties have led to their integration into next-generation displays, offering enhanced performance and novel functionalities.
A primary application of this compound compounds is in electrochromic displays (ECDs) and smart windows. patsnap.comhwnanomaterial.com These devices rely on materials that can change their optical properties, such as color and transparency, in response to an applied electrical voltage. mdpi.com Tungsten trioxide is a leading material in this field due to its high coloration efficiency, good reversibility, and long-term stability. ossila.com When a small voltage is applied, ions (like H⁺ or Li⁺) are inserted into the WO₃ layer, causing it to change from transparent to a deep blue color. patsnap.com This process is reversible, allowing for dynamic control over light transmission. patsnap.com
The typical structure of a tungsten oxide-based electrochromic device consists of multiple layers, including transparent conducting electrodes, an ion storage layer, an electrolyte, and the electrochromic WO₃ layer. mdpi.com Research has also explored simplified, single-layer smart windows using ferroelectric ε-WO₃, which can change color without needing a separate ion storage layer or electrolyte. mdpi.com Furthermore, the performance of WO₃ electrochromic films can be enhanced by doping them with other materials. For instance, doping with cadmium selenide (B1212193) (CdSe) quantum dots has been shown to increase the coloration efficiency from 68.6 cm²/C for pristine WO₃ to 112.3 cm²/C. nih.gov
| Parameter | Pristine WO₃ Film | Optimized CdSe QD–WO₃ Film |
| Coloration Efficiency (CE) | 68.6 cm²/C | 112.3 cm²/C |
| Data sourced from ACS Publications nih.gov |
Another promising area is the use of tungsten oxide quantum dots (QDs) in display technologies. tungsten-powder.comresearchgate.net These nanoscale semiconductor particles exhibit quantum mechanical properties, and their size can be tuned to emit different colors of light. researchgate.net Tungsten oxide QDs are being investigated for their potential in quantum dot light-emitting diode (QLED) displays, where they can act as a carrier transport layer, improving the stability of the device. tungsten-powder.com The unique optical and electronic traits of tungsten oxide QDs at the nanoscale offer advantages in tailoring materials for specific display requirements. researchgate.net
In the realm of field emission displays (FEDs) , this compound compounds also play a significant role. FEDs operate similarly to cathode-ray tubes (CRTs) but use a grid of individual nanoscopic electron emitters instead of a single electron gun. aalto.fi Tungsten-based materials, including single-crystal tungsten and tungsten oxide nanowires, are excellent candidates for these field emitters due to their high aspect ratios, chemical stability, and ability to emit electrons at low voltages. evitachem.comavs.orgresearchgate.net For example, films made of W₅O₁₄ nanowires have demonstrated stable emission currents at low electric fields, making them promising for the realization of field emitting cathodes in displays. researchgate.net
Energy Conversion and Storage Materials
This compound compounds are at the forefront of research and development in materials for energy conversion and storage, owing to their diverse electrochemical properties and structural versatility. patsnap.comnih.gov These materials are being explored in a range of devices, including solar cells, fuel cells, batteries, and supercapacitors.
In the field of solar cells , tungsten oxide (WO₃) is utilized in several ways. It can serve as a photoanode in dye-sensitized solar cells (DSSCs) and as an electron transport layer (ETL) or hole transport layer (HTL) in perovskite and organic solar cells. ossila.comtungsten-powder.commdpi.com As an HTL in inverted organic photovoltaics, WO₃ is valued for its high transparency in the visible spectrum and excellent chemical stability. mdpi.com In perovskite solar cells, using tungsten oxide as an interfacial passivation layer has been shown to suppress charge recombination, leading to a significant improvement in power conversion efficiency (PCE) from 9.75% to 14.7%. ossila.com Doping WO₃ with other elements, such as tantalum (Ta⁵⁺), can further enhance its hole selective transport properties, achieving a PCE of 18.67% in crystalline silicon solar cells. rsc.org
| Solar Cell Configuration | Power Conversion Efficiency (PCE) |
| Perovskite Solar Cell without WO₃ | 9.75% |
| Perovskite Solar Cell with WO₃ passivation layer | 14.7% |
| p-Si/Ta⁵⁺:WO₃₋ₓ/Ag Heterojunction Solar Cell | 18.67% |
| Data sourced from Ossila and RSC Publishing ossila.comrsc.org |
While direct application in fuel cells is less common, this compound materials are investigated for their catalytic properties. For instance, manganese tungsten oxide (MnWO₄) has been studied as an electrocatalyst for the oxygen reduction reaction (ORR), a key process in alkaline fuel cells. The ability to tune the morphology of MnWO₄ can enhance its catalytic activity.
This compound compounds have shown significant promise in lithium-ion batteries (LIBs) , primarily as anode materials. hwnanomaterial.commdpi.com Tungsten trioxide (WO₃) offers a high theoretical specific capacity of 693 mAh/g, which is nearly double that of traditional graphite (B72142) anodes. mdpi.com However, it suffers from poor conductivity and volume expansion during cycling. mdpi.com To address these issues, researchers are developing nanostructured tungsten oxides and composites with carbon materials. mdpi.com A notable advancement is the use of niobium tungsten oxides, such as Nb₁₆W₅O₅₅, which exhibit high-rate capability even with micrometer-sized particles, offering a safer alternative to graphite. acs.org Nyobolt is commercializing niobium tungsten oxide (NTO) anode technology that boasts ultra-fast charging and improved durability. tungstenmetalsgroup.com
| Anode Material | Theoretical Specific Capacity |
| Graphite | ~372 mAh/g |
| Tungsten Trioxide (WO₃) | 693 mAh/g |
| Molybdenum/Tungsten Oxide Nanosheets | ~1000 mAh/g |
| Data sourced from MDPI and ResearchGate mdpi.comresearchgate.net |
In supercapacitors , which store energy via electrostatic charge accumulation or fast surface redox reactions, this compound materials are valued for their high theoretical capacitance. mdpi.com Tungsten oxide (WO₃) has a theoretical specific capacitance of 1112 F/g. nih.gov Nanostructured tungsten oxides, such as those with a hexagonal crystal structure (h-WO₃), are particularly promising for pseudocapacitors due to their ability to facilitate rapid ion intercalation. researchgate.net Electrochromic supercapacitors (ECSCs) that combine the energy storage of a supercapacitor with the color-changing function of an electrochromic device have been developed using WO₃, with one such device exhibiting a specific capacitance of 639.8 F/g and an optical modulation of 76%. mdpi.com
| Material | Application | Reported Specific Capacitance |
| Tungsten Oxide (WO₃) | Electrochromic Supercapacitor | 639.8 F/g |
| Data sourced from MDPI mdpi.com |
Theoretical and Computational Chemistry of Oxotungsten Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling, enabling the investigation of the electronic structure of many-body systems like oxotungsten compounds. wikipedia.org This theory is based on using the spatially dependent electron density as the fundamental variable, which simplifies calculations compared to traditional wavefunction-based methods. wikipedia.org DFT allows for the prediction of material properties from first principles, without relying on empirical parameters. wikipedia.org
First-principle DFT calculations, particularly those using hybrid functionals, have been instrumental in accurately reproducing the fundamental properties of tungsten trioxide (WO₃), such as its band gap. researchgate.net The electronic structure of WO₃ is highly dependent on its crystal symmetry, and DFT studies have been conducted on its various polymorphs, including monoclinic, tetragonal, orthorhombic, and cubic systems. scispace.com These calculations reveal that WO₃ is a semiconductor in all these structures with a direct band gap in the visible range for the room-temperature monoclinic phase, making it suitable for optical applications. scispace.com
DFT calculations have also been employed to study the effects of doping on the electronic properties of tungsten oxides. For instance, introducing a second metal cation into WO₃ can narrow the band gap and alter band edge positions, potentially improving its photocatalytic activity for applications like water splitting. rsc.org Studies have shown that hafnium (Hf) is a promising dopant for this purpose. researchgate.net Furthermore, DFT is used to investigate the nature of defects, such as oxygen vacancies, and their influence on the electronic and optical properties of WO₃, providing insights into phenomena like electrochromism. researchgate.net
The reactivity of this compound systems is another area where DFT provides significant insights. It can be used to study the adsorption of molecules on tungsten oxide surfaces, a critical step in catalysis and sensing. nih.govresearchgate.net For example, DFT calculations have shown that the O-terminated (001) surface of hexagonal WO₃ is more reactive to CO than the WO-terminated surface, with chemical adsorption occurring on the former. researchgate.netresearchgate.net The interaction between molecules and the surface, including charge transfer and changes in electronic structure upon adsorption, can be modeled to understand the sensing mechanism. nih.govresearchgate.net DFT-based reactivity descriptors, rooted in what is known as Conceptual DFT, provide a framework for understanding and predicting the chemical behavior of these systems. mdpi.comuniroma2.it
Table 1: Selected DFT-Calculated Properties of this compound Systems
| System | Property | Calculated Value | Reference |
| Monoclinic WO₃ | Band Gap | 2.7-3.0 eV (matches experiment) | scispace.com |
| Tetragonal WO₃ | Band Gap | 1.22 eV | scispace.com |
| Orthorhombic WO₃ | Band Gap | 1.4 eV (indirect) | scispace.com |
| Hf-doped WO₃ | Application | Promising for water splitting | researchgate.net |
| CO on h-WO₃ (001) O-terminated | Adsorption Type | Chemical | researchgate.netresearchgate.net |
| CO on h-WO₃ (001) WO-terminated | Adsorption Type | Physical | researchgate.netresearchgate.net |
| (WO₃)₃ on defective MgO/Ag(001) | Adsorption Energy | 5.84 eV | rsc.org |
Molecular Dynamics Simulations for Structural Dynamics
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of how atomic coordinates evolve, offering insights into structural changes and defect dynamics. wikipedia.orgvalencelabs.com
In the context of this compound systems, MD simulations have been employed to study the structural and thermodynamic properties of tungsten oxides, particularly in response to external conditions like temperature and irradiation. materialsmodeling.orgarxiv.org For example, simulations can reveal the relative phase stabilities of different tungsten oxide forms. materialsmodeling.org Ab initio MD simulations have been used to confirm the thermal stability of hexagonal WO₃ slabs without surface reconstruction, which is crucial for their application in photocatalysis. researchgate.net
MD simulations are also invaluable for investigating the behavior of defects within the crystal structure. The formation and migration of oxygen vacancies and interstitials, which significantly influence the material's properties, can be modeled. materialsmodeling.org For instance, in situ atomic imaging combined with theoretical calculations has been used to observe the formation and annihilation of planar defects in monoclinic WO₃ in real-time. acs.org These studies have rationalized the formation of dislocations through the extraction of oxygen atoms from bridge sites followed by an atomic channeling process. acs.orgresearchgate.net
Table 2: Applications of Molecular Dynamics Simulations in this compound Systems
| Area of Study | System | Key Findings | Reference |
| Structural Stability | Hexagonal WO₃ | Confirmed thermal stability of slab models. | researchgate.net |
| Defect Dynamics | Monoclinic WO₃ | Elucidated the formation mechanism of planar defects. | acs.orgresearchgate.net |
| Surface Interactions | Methylene (B1212753) Blue on WO₃ (002) | Confirmed electrostatic attraction as a key adsorption mechanism. | nih.gov |
| Irradiation Effects | Argon on WO₃ surface | Modeled sputtering, reflection, and adsorption phenomena. | mdpi.comdiva-portal.org |
| Amorphous Structures | Amorphous Tungsten Oxide | Reproduced experimental pair distribution functions and determined interatomic distances. | iucr.org |
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry offers powerful tools to explore the intricate details of chemical reactions involving this compound species, including the mapping of reaction pathways and the characterization of fleeting transition states. These analyses are crucial for understanding reaction mechanisms, kinetics, and selectivity in catalysis and other chemical transformations.
The control of multiple reaction pathways is a fundamental goal in chemistry, and computational methods can shed light on how to achieve this. nju.edu.cn For this compound systems, particularly in catalysis, understanding the energetics of different reaction routes is key. For example, in olefin metathesis reactions catalyzed by tungsten oxo alkylidene complexes, computational studies have investigated how the addition of a Lewis acid can influence the reaction. researchgate.net The coordination of the Lewis acid to the oxo ligand can accelerate the formation of metallacyclobutane intermediates and affect their subsequent rearrangement. researchgate.net
Software tools that automate the exploration of reaction pathways, such as the Global Reaction Route Mapping (GRRM) program, can systematically find potential products, transition states, and reaction routes from a given starting material. hpc.co.jp This allows for a comprehensive understanding of complex reaction networks. By combining these methods with quantum chemical calculations, researchers can predict reaction yields and even perform retrosynthetic analysis to identify suitable reactants for a target product. hpc.co.jp
Table 3: Computationally Studied Reaction Parameters in this compound Systems
| Reaction/Process | System | Computational Finding | Reference |
| Olefin Metathesis | Tungsten oxo alkylidene + Lewis Acid | Lewis acid coordination accelerates metallacyclobutane formation. | researchgate.net |
| Catalyst Deactivation | Tungsten oxo alkylidene + Lewis Acid | Lewis acid coordination lowers the energy barrier for β-hydride elimination. | researchgate.net |
| CO Oxidation | CO on h-WO₃ (001) surface | Oxidation of CO to CO₂ leaves an oxygen vacancy. | researchgate.net |
| Hydrogen Dissociation | H₂ on pristine WO₃ (001) surface | Heterolytic dissociation has an activation barrier of 0.34 eV. | nih.gov |
| Hydrogen Spillover | Pt-WO₃ | Homolytic dissociation of H₂ over Pt clusters is highly exothermic with no activation barrier. | nih.gov |
Modeling of Surface Interactions and Adsorption Phenomena
The interaction of molecules with the surfaces of this compound compounds is fundamental to their application in catalysis, sensing, and energy storage. Computational modeling provides a molecular-level understanding of these surface interactions and adsorption phenomena.
DFT calculations are extensively used to model the adsorption of various molecules onto tungsten oxide surfaces. These studies can predict the most stable adsorption sites, calculate adsorption energies, and analyze the nature of the bonding between the adsorbate and the surface. For example, the adsorption of (WO₃)₃ nanoclusters on defective MgO ultrathin films has been investigated, revealing that the defective surface enhances the adsorption energy compared to a defect-free surface. rsc.orgrsc.org Such studies also show significant charge transfer between the substrate and the adsorbed cluster, which can tune the chemical reactivity of the tungsten oxide nanoclusters. rsc.org
The modeling of gas adsorption is particularly relevant for understanding the sensing capabilities of tungsten oxides. The adsorption of NOx molecules on (WO₃)n nanoclusters has been studied, showing that the adsorption energy is dependent on the size of the cluster. nih.gov Similarly, the interaction of CO with hexagonal WO₃ (001) surfaces has been systematically analyzed. researchgate.netresearchgate.net These calculations indicate that on the WO-terminated surface, CO undergoes physical adsorption with moderate adsorption energy, while on the more reactive O-terminated surface, chemical adsorption occurs. researchgate.netresearchgate.net
Beyond simple adsorption, computational models can explore the entire reaction mechanism at the surface. For instance, the process of hydrogen spillover on platinum-decorated tungsten trioxide (Pt-WO₃) has been investigated using a combination of DFT calculations and microkinetic modeling. nih.gov These models show that while the dissociation of H₂ on the bare WO₃ surface is kinetically hindered, it occurs readily on the Pt clusters. The subsequent transfer of hydrogen atoms to the oxide surface leads to the formation of hydroxyl species and the reduction of tungsten atoms. nih.gov
The interaction of larger molecules and the influence of the environment can also be modeled. Molecular dynamics simulations have been used to study the adsorption of methylene blue dye onto WO₃ nanoflakes, confirming an electrostatic attraction mechanism. nih.gov Furthermore, computational studies have explored the impact of particle bombardment on WO₃ surfaces, which is crucial for applications in environments like fusion reactors. By employing machine-learning-based potentials, MD simulations can investigate sputtering, reflection, and adsorption of impinging atoms like Argon, providing data on sputtering yields and surface binding energies. mdpi.comdiva-portal.org
Table 4: Computationally Modeled Adsorption Systems Involving this compound
| Adsorbate | Surface/System | Adsorption Energy / Key Finding | Reference |
| (WO₃)₃ nanocluster | Defective MgO/Ag(001) | 5.84 eV | rsc.org |
| NO on (WO₃)₂ | (WO₃)₂ nanocluster | 0.685 eV (for the most stable structure) | nih.gov |
| CO | O-terminated h-WO₃ (001) | Chemical adsorption | researchgate.netresearchgate.net |
| CO | WO-terminated h-WO₃ (001) | Physical adsorption | researchgate.netresearchgate.net |
| H₂ | Pristine WO₃ (001) | Weak molecular adsorption (-0.30 eV) | nih.gov |
| Water | h-WO₃ surface | Strong adsorption energy of -0.912 eV | researchgate.net |
| O₂ | Perfect WO₃ (001) | -0.42 eV (thermodynamically unfavorable) | semanticscholar.org |
| Methylene Blue | WO₃ nanoflakes | Electrostatic attraction mechanism | nih.gov |
Interdisciplinary Research Frontiers and Emerging Concepts
Bio-inorganic Chemistry of Tungsten: Mimicking Metalloproteins
The field of bio-inorganic chemistry has seen a growing interest in tungsten, the heaviest element known to be utilized by biological systems. mdpi.comresearchgate.net Tungsten's role is primarily observed in the active sites of various enzymes found in anaerobic bacteria and archaea. researchgate.netacs.orgresearchgate.net These tungstoenzymes often catalyze challenging chemical reactions, such as low-potential redox processes and unusual hydrations. mdpi.comresearchgate.netnih.gov
Research in this area focuses on understanding the structure and function of the tungsten cofactor (Wco), an organometallic complex where tungsten is coordinated to a special organic molecule called metallopterin. mdpi.comresearchgate.netnumberanalytics.com The Wco is the catalytic heart of these enzymes, and its structure is analogous to the more common molybdenum cofactor (Moco). mdpi.commsu.ru Tungsten-containing enzymes are categorized into families, notably the dimethyl sulfoxide (B87167) reductase (DMSOR) and the aldehyde:ferredoxin oxidoreductase (AOR) families. mdpi.comresearchgate.netacs.org While some enzymes can function with either molybdenum or tungsten, a specific class, known as obligately tungsten-dependent enzymes, requires tungsten for activity. acs.orgnih.gov Examples include certain aldehyde oxidoreductases (AORs), class II benzoyl-CoA reductases (BCRs), and acetylene (B1199291) hydratases (AHs). mdpi.comresearchgate.netnih.gov
A significant frontier in this field is the synthesis of functional inorganic models or "analogues" that mimic the active sites of these metalloproteins. nih.govpageplace.deresearchgate.net By creating and studying these synthetic complexes, chemists can gain deeper insights into the catalytic mechanisms, spectroscopic properties, and electronic structures of the natural enzymes. acs.orgnih.gov These models often utilize dithiolene-type ligands to replicate the coordination environment provided by the metallopterin cofactor in enzymes. nih.govresearchgate.net The study of these synthetic analogues is crucial for elucidating how tungsten's unique chemical properties, which are similar yet distinct from molybdenum's, are harnessed in biological catalysis. researchgate.netbohrium.com For instance, tungsten is often the preferred metal for enzymes involved in very low-potential redox reactions. researchgate.net
Table 1: Examples of Obligately Tungsten-Dependent Enzymes and their Reactions
| Enzyme Family | Specific Enzyme Example | Catalyzed Reaction | Biological Significance |
|---|---|---|---|
| AOR/WOR Family | Aldehyde:ferredoxin oxidoreductase (AOR) | Oxidation of various aldehydes to carboxylic acids. mdpi.comnih.gov | Carbon metabolism in hyperthermophilic archaea. msu.ru |
| AOR/WOR Family | Formaldehyde oxidoreductase (FOR) | Oxidation of formaldehyde. acs.orgnih.gov | Detoxification and one-carbon metabolism. acs.org |
| DMSOR Family | Acetylene Hydratase (AH) | Hydration of acetylene to acetaldehyde. mdpi.comresearchgate.netnih.gov | Unique metabolic capability in certain anaerobic bacteria. researchgate.net |
| BCR Family | Class II Benzoyl-CoA Reductase (BCR) | ATP-dependent reduction of the aromatic ring of benzoyl-CoA. mdpi.comresearchgate.net | Anaerobic degradation of aromatic compounds. mdpi.com |
Nanoscience Integration for Enhanced Functionality
The integration of nanoscience principles has opened new avenues for enhancing the functionality of oxotungsten compounds, particularly tungsten oxides (WOₓ). By controlling the size, morphology, and surface chemistry of these materials at the nanoscale, researchers can tailor their properties for a wide range of applications, from catalysis to biomedicine. samipubco.com
The synthesis of tungsten oxide nanoparticles (NPs) is a key focus, with methods like sol-gel processing, hydrothermal synthesis, and chemical vapor deposition being widely employed to achieve precise control over particle characteristics. samipubco.com For example, hydrothermal methods allow for the creation of specific nanostructures like nanorods and nanowires, which offer high surface reactivity. samipubco.com A straightforward approach involves the controlled oxidation of metallic tungsten powder with hydrogen peroxide to produce tungsten oxide NPs. acs.org
A critical aspect of nanoscience integration is the functionalization of the nanoparticle surface. The inherently hydrophilic surface of tungsten oxide can be modified to enhance its interaction with other materials. acs.org For instance, organo-functionalization with surfactants like cetyltrimethylammonium bromide (CTAB) can adjust the surface to be more hydrophobic, improving its affinity for organic molecules in catalytic reactions. acs.org This surface modification, combined with the high surface-area-to-volume ratio of nanoparticles, can lead to significant improvements in catalytic performance. mdpi.comunt.edu Supported tungsten oxide nanoparticles, where WOₓ is dispersed on a high-surface-area material like silica (B1680970) (e.g., WSBA-15), have demonstrated excellent reusability and efficiency in oxidation catalysis, such as converting cyclohexene (B86901) to adipic acid. ntmdt-si.comresearchgate.net The dispersion and size of the active tungsten oxide phase are crucial factors governing the catalytic activity. mdpi.com
Table 2: Synthesis and Functionalization of this compound Nanomaterials
| Synthesis Method | Nanomaterial Produced | Functionalization Agent | Enhanced Functionality/Application |
|---|---|---|---|
| Oxidation of W powder with H₂O₂ | Tungsten oxide nanoparticles (WOₓ NPs) acs.org | Cetyltrimethylammonium bromide (CTAB) acs.org | Enhanced surface affinity for oleic acid in catalytic oxidation. acs.org |
| Sol-gel / Hydrothermal | Tungsten-doped mesoporous silica (WSBA-15) ntmdt-si.comresearchgate.net | None (incorporated into silica framework) | Reusable heterogeneous catalyst for solvent-free oxidation reactions. ntmdt-si.comresearchgate.net |
| Sol-gel | Tungsten oxide functionalized silica nanoparticles mdpi.com | Sodium tungstate (B81510) / Tungsten oxides | Improved catalytic decomposition of asphaltenes. mdpi.com |
| Co-precipitation | Tungsten oxide decorated hydroxyapatite (B223615) nih.gov | Polyvinylpyrrolidone (PVP) (as stabilizer) | Antibacterial activity for biomedical applications. nih.gov |
Materials by Design Principles for Targeted this compound Compounds
The "Materials by Design" approach represents a paradigm shift from traditional, trial-and-error methods of material discovery to a more predictive and targeted strategy. This principle is increasingly being applied to the development of this compound compounds with precisely tailored properties for specific applications, especially in catalysis. d-nb.infonih.gov The core of this approach lies in understanding and manipulating the fundamental relationships between a material's composition, its atomic-level structure, and its resulting macroscopic properties (the composition-structure-property triangle). researchgate.netubc.caresearchgate.net
Computational methods are central to the materials by design framework. d-nb.infonih.gov First-principle methods, such as Density Functional Theory (DFT), allow researchers to model catalytic reactions at the atomic scale. d-nb.inforsc.org These calculations can elucidate reaction mechanisms, identify active sites, and predict the catalytic performance of hypothetical this compound structures before they are ever synthesized in a lab. d-nb.infonih.gov This computational screening helps to narrow down the vast number of potential material compositions to a few promising candidates. nih.gov For example, DFT studies can explore how doping a tungsten oxide catalyst or changing its surface structure affects its ability to activate specific chemical bonds. acs.org
Alongside first-principle approaches, data-driven methods are also gaining prominence. d-nb.info By building models (e.g., using artificial neural networks) from existing experimental and computational data, researchers can establish quantitative structure-activity relationships. d-nb.info These models can then rapidly predict the performance of new this compound compositions. The ultimate goal is to move beyond simply screening known materials to rationally designing novel this compound compounds with optimized electronic structures, active site geometries, and surface properties for targeted catalytic transformations or advanced electronic applications. researchgate.netavs.org
Table 3: Applying Materials by Design Principles to this compound Compounds
| Design Principle | Methodology | Objective for this compound Compounds | Example Application Area |
|---|---|---|---|
| Structure-Property Relationship Elucidation | Spectroscopic analysis (e.g., UV-vis, Raman), Theoretical modeling. researchgate.netacs.org | To understand how the coordination environment and domain size of WOₓ species influence electronic and acidic properties. acs.org | Designing solid acid catalysts with tunable acidity. acs.org |
| First-Principle Computational Screening | Density Functional Theory (DFT) calculations, Microkinetic modeling. d-nb.infonih.govrsc.org | To predict reaction rates and mechanisms on different this compound surfaces and identify the most active and selective catalyst structures. d-nb.info | Development of new heterogeneous catalysts for chemical synthesis. rsc.org |
| Data-Driven Discovery | Artificial Neural Networks (ANN), Genetic Algorithms. d-nb.info | To build predictive models relating catalyst composition and synthesis parameters to catalytic performance, accelerating the discovery of optimal formulations. d-nb.info | High-throughput screening of multi-component tungsten-based catalysts. |
| Targeted Synthesis | Controlled grafting of molecular precursors, Nanoparticle synthesis. acs.orgresearchgate.net | To create well-defined, single-site active centers or specific nanostructures based on computational predictions. unt.eduresearchgate.net | Engineering highly selective catalysts for olefin metathesis or oxidation reactions. ntmdt-si.comresearchgate.net |
Conclusion and Future Perspectives
Synthesis of New Oxotungsten Architectures
The development of new this compound complexes with unique structural features is a key area of future research. Scientists are exploring the synthesis of novel architectures by employing a variety of ligands and reaction conditions. For instance, new this compound(VI) complexes with chelating bis(aryloxo) ligands have been synthesized and characterized. oup.comoup.comresearchgate.net One such complex, WO{S(4-Me-6-tBuC6H2O)2}Cl2, was prepared through the reaction of WOCl4 with 2,2′-S(4-Me-6-tBuC6H2OH)2. oup.comoup.com Its structure was confirmed by single-crystal X-ray analysis to have pseudo Cs symmetry. oup.comoup.comresearchgate.net
Researchers are also investigating the synthesis of dinuclear this compound(VI) diolato complexes. rsc.org These complexes, such as [W2O3L2(HL)2], are formed by the hydrolysis of tungsten precursors in alcoholic solutions. rsc.org The geometry of these dinuclear units is influenced by the nature of the diolate ligands. rsc.org Furthermore, the use of calixarenes as ligands has led to the isolation of complex this compound structures, including oxo-bridged and multi-tungsten-centered species. rsc.org The reaction of [W(eg)3] with p-tert-butylcalix[n]arenes has yielded a variety of products whose structures have been elucidated. rsc.org The exploration of bridged oxo-tungsten complexes continues to be an active area of research. acs.org
Elucidation of Complex Reaction Mechanisms
A deeper understanding of the reaction mechanisms involving this compound species is crucial for optimizing their applications. High-pressure studies are one technique being employed to elucidate the mechanisms of inorganic reactions, including those involving this compound complexes. iupac.orgiupac.org
In the context of catalysis, significant effort is being dedicated to understanding the mechanisms of reactions catalyzed by this compound compounds. For example, in olefin metathesis, density-functional theory (DFT) calculations have been used to study the propene metathesis on silica-supported tungsten oxide (WOx/SiO2) catalysts. osti.gov These studies support the Chauvin mechanism, where alkylidene carbenes are the active species. osti.gov The pseudo-Wittig mechanism has been identified as a favorable pathway for generating these active sites. osti.gov The initiation mechanisms for olefin metathesis are also being investigated, with studies suggesting that the pathway can depend on the nature of the olefin substrate and the presence of Brønsted acidic sites on the support. ethz.ch
For enzymes that utilize a tungsten cofactor, mechanistic hypotheses are being developed to explain their catalytic activity. nih.gov In the case of aldehyde oxidizing or acid reducing enzymes, proposed mechanisms involve the direct binding of the substrate to the tungsten center. nih.gov Understanding these intricate mechanisms is key to harnessing the catalytic power of these biological systems. The study of reaction flow analysis and sensitivity analysis helps in identifying rate-limiting steps and important chemical pathways in complex reaction systems. The fundamental concept of electron density is central to understanding the bond-breaking and bond-forming processes that occur during a reaction. libretexts.org
Development of Next-Generation this compound-Based Catalysts
Building on the growing understanding of reaction mechanisms, the development of more efficient and selective this compound-based catalysts is a major goal. Researchers are designing new catalysts for a variety of transformations. For instance, this compound complexes are being explored as catalysts for ring-opening metathesis polymerization (ROMP). oup.comoup.comresearchgate.net The catalytic activity of systems like WO{S(4-Me-6-tBuC6H2O)2}Cl2 activated with AlEt3 has been shown to be dependent on factors like catalyst concentration and polymerization temperature, which affects the cis/trans selectivity of the resulting polymer. oup.comoup.comresearchgate.net
Heterogeneous catalysis using supported this compound species is another area of intense research. Silica-supported tungsten oxides are widely used as industrial catalysts for olefin metathesis due to their robustness and low cost. osti.gov Recent work has focused on creating well-defined, single-site heterogeneous catalysts on supports like activated carbon. rsc.org These catalysts, such as AC/WO2, have shown higher activity and selectivity in reactions like alcohol dehydration compared to their molybdenum counterparts. rsc.org The development of reusable this compound-containing mesoporous catalysts, such as WSBA-15, is also promising for green chemistry applications, like the solvent-free oxidation of cyclohexene (B86901) to adipic acid. researchgate.netntmdt-si.com
Furthermore, there is a push towards developing catalysts for emerging applications like green hydrogen generation. eurekalert.org Novel cobalt-tungsten oxide (CoWO4) based catalysts are being investigated for the oxygen evolution reaction (OER) in water electrolysis. eurekalert.org The development of oxide-based catalysts, in general, is a key area of research for energy conversion technologies. lib4ri.ch
Advancements in Materials Science for Emerging Technologies
This compound compounds are at the forefront of materials science research for a variety of emerging technologies. Tungsten oxide-based nanomaterials are gaining attention due to their ability to absorb near-infrared (NIR) light and their efficient light-to-heat conversion properties. researchgate.netfrontiersin.org These photothermal materials have potential applications in fields such as NIR light-shielding and photocatalysis. researchgate.netfrontiersin.org The unique properties of tungsten oxides, including their chromogenic response to various stimuli, make them promising for applications in smart windows, electrochromic devices, and gas sensors. rsc.org
The synthesis of novel materials with tailored properties is a key focus. For example, the fabrication of copper tungsten oxide (CuWO4) nanophases opens up possibilities in nanotechnology and materials science, particularly in photo- and electrocatalysis. evitachem.com The development of advanced materials with superior properties is a general trend driving innovation across many sectors. pvcase.com
The transition to clean energy technologies is creating a significant demand for new materials. europa.eu this compound-based materials are being explored for applications in batteries, solar cells, and other energy storage and conversion devices. pvcase.comeuropa.eu The development of advanced materials is also crucial for improving the efficiency and durability of renewable energy systems like wind turbines and for creating more sustainable infrastructure. pvcase.com The integration of advanced materials, potentially including this compound-based compounds, into technologies like 3D printing is enabling the fabrication of complex and functional devices. mdpi.com As materials science continues to advance, the unique properties of this compound compounds will undoubtedly lead to their incorporation into a new generation of technologies. cas.org
Q & A
Basic Research Questions
Q. What experimental parameters critically influence the synthesis of high-purity oxotungsten compounds?
- Methodological Approach : Optimize variables such as precursor stoichiometry, reaction temperature (e.g., 400–800°C for solid-state synthesis), and solvent systems (aqueous vs. non-aqueous). Characterize purity via XRD for crystallinity, SEM-EDS for elemental composition, and TGA for thermal stability. Replicate experiments under controlled atmospheric conditions (e.g., inert gas vs. ambient) to assess reproducibility .
- Data Standardization : Report synthesis protocols with exact parameters (e.g., heating rates, cooling cycles) to enable cross-study comparisons. Use reference materials (e.g., NIST-certified WO₃) for calibration .
Q. Which spectroscopic techniques are most effective for distinguishing structural polymorphs in this compound systems?
- Analytical Framework : Compare Raman spectroscopy (sensitive to W–O bonding modes), XPS (oxidation states of W⁴⁺, W⁵⁺, W⁶⁺), and XRD (crystallographic phase identification). Pair with DFT simulations to correlate spectral features with atomic configurations. For nanoparticles, supplement with TEM for lattice-resolution imaging .
- Limitations : Address instrument-specific artifacts (e.g., XPS surface sensitivity) by cross-validating with bulk-sensitive techniques like neutron diffraction .
Q. How do environmental factors such as humidity and UV exposure impact the stability of this compound nanomaterials?
- Experimental Design : Conduct accelerated aging tests under controlled humidity (20–90% RH) and UV intensity (e.g., 365 nm irradiation). Monitor degradation via in-situ FTIR (hydroxyl group formation) and BET surface area analysis. Use statistical tools (e.g., ANOVA) to isolate dominant degradation pathways .
Advanced Research Questions
Q. What mechanistic role do oxygen vacancies play in the catalytic activity of reduced this compound phases (e.g., WO₃₋ₓ)?
- Methodology : Employ in-situ Raman/XAS during catalytic reactions (e.g., CO oxidation) to track vacancy dynamics. Combine with DFT to model vacancy formation energies and electron transfer pathways. Validate using operando mass spectrometry to correlate vacancy density with product yield .
- Contradiction Resolution : Reconcile divergent literature reports by standardizing reduction protocols (e.g., H₂ flow rate, temperature) and quantifying vacancies via positron annihilation spectroscopy .
Q. How can discrepancies in reported bandgap values of this compound thin films be systematically resolved?
- Data Harmonization : Perform meta-analysis of deposition techniques (sputtering vs. sol-gel) and measurement methods (UV-Vis Tauc plots vs. ellipsometry). Control for substrate-induced strain and film thickness (e.g., AFM profilometry). Propose a unified reporting template including deposition parameters and measurement conditions .
Q. What design principles govern the integration of this compound composites into photoelectrochemical (PEC) water-splitting systems?
- Multivariate Optimization : Use combinatorial libraries to test WOx-TiO₂ or WOx-BiVO₄ heterostructures. Evaluate charge-transfer efficiency via electrochemical impedance spectroscopy (EIS) and IPCE (incident photon-to-current efficiency). Apply machine learning to identify optimal doping levels and interface geometries .
- Scalability Challenges : Address phase segregation during scale-up using in-situ XRD monitoring and pilot-scale reactors .
Methodological Best Practices
- Data Contradiction Analysis : Use funnel plots to detect publication bias in bandgap or catalytic activity data. Perform sensitivity analyses to identify outlier methodologies .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets (e.g., crystallographic files, spectral curves) in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
